2-Chloro-4-(pyrrolidin-1-yl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-8-10-4-3-7(11-8)12-5-1-2-6-12/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBZWNGXKCNMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444662 | |
| Record name | 2-chloro-4-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35691-20-4 | |
| Record name | 2-chloro-4-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-(pyrrolidin-1-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine: A Key Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of the 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine Scaffold
In the landscape of contemporary medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the structural basis of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of targeted therapies. Within this class of heterocycles, This compound (CAS No. 35691-20-4) has emerged as a particularly valuable building block. Its strategic importance lies in the differential reactivity of its two chlorine-substituted positions on the pyrimidine ring, allowing for sequential and regioselective functionalization. This attribute makes it an ideal starting material for the synthesis of complex molecules, particularly kinase inhibitors and, more recently, Proteolysis Targeting Chimeras (PROTACs).[2] This guide provides a comprehensive overview of the synthesis, characterization, and applications of this pivotal intermediate, offering field-proven insights for researchers and drug development professionals.
Physicochemical Properties and Safety Information
A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN₃ | --INVALID-LINK--[3] |
| Molecular Weight | 183.64 g/mol | --INVALID-LINK--[3] |
| Appearance | White to off-white crystalline solid (typical) | N/A |
| CAS Number | 35691-20-4 | --INVALID-LINK--[3] |
| IUPAC Name | This compound | --INVALID-LINK--[3] |
Safety and Handling: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: A Study in Regioselective Nucleophilic Aromatic Substitution
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The key to a successful and high-yielding synthesis lies in controlling the regioselectivity of the reaction between 2,4-dichloropyrimidine and pyrrolidine.
The Underlying Chemistry: Understanding Regioselectivity
The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack. In 2,4-dichloropyrimidine, the C4 and C6 positions are generally more electrophilic and thus more reactive towards nucleophiles than the C2 position. This inherent reactivity preference is further influenced by the electronic nature of substituents on the pyrimidine ring. For an unsubstituted 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C4 position. This selectivity is often moderate, and reaction conditions can influence the formation of the C2 substituted isomer. However, in the absence of strong electron-donating or withdrawing groups on the ring, the C4-substituted product is typically the major product.
dot
Caption: Synthetic workflow for this compound.
Field-Proven Experimental Protocol: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained prominence for its ability to accelerate reaction rates, improve yields, and enhance product purity. The following protocol is a robust and efficient method for the preparation of this compound.
Materials:
-
2,4-Dichloropyrimidine
-
Pyrrolidine
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous propan-2-ol (Isopropanol) or similar high-boiling point solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous isopropanol.
-
Addition of Reagents: To the stirred solution, add pyrrolidine (1.0-1.2 equivalents) followed by a non-nucleophilic base such as triethylamine or DIPEA (2.0 equivalents). The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a temperature of 120-140 °C for 15-30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The aqueous wash removes the triethylamine hydrochloride salt and any unreacted starting materials. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure product.
Comprehensive Characterization of this compound
Unambiguous characterization of the synthesized compound is paramount to ensure its purity and structural integrity for subsequent applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | d | 1H | H-6 (pyrimidine ring) |
| ~6.05 | d | 1H | H-5 (pyrimidine ring) |
| ~3.50 | t | 4H | -N-CH₂ - (pyrrolidine ring) |
| ~1.95 | m | 4H | -CH₂-CH₂ - (pyrrolidine ring) |
Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | C4 (pyrimidine ring) |
| ~160.5 | C2 (pyrimidine ring) |
| ~157.0 | C6 (pyrimidine ring) |
| ~100.0 | C5 (pyrimidine ring) |
| ~47.0 | -N-CH₂ - (pyrrolidine ring) |
| ~25.5 | -CH₂-CH₂ - (pyrrolidine ring) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:
A general LC-MS method suitable for the analysis of this compound is as follows:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3-0.5 mL/min.
-
MS Detector: An electrospray ionization (ESI) source coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used.
Expected Mass Spectrum:
In positive ion ESI-MS, the compound will be detected as its protonated molecular ion [M+H]⁺.
| Ion | Expected m/z |
| [C₈H₁₀ClN₃ + H]⁺ | 184.06 (for ³⁵Cl) and 186.06 (for ³⁷Cl) |
The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) will be observed in the mass spectrum, providing a key diagnostic feature.
dot
Caption: Role of linker building blocks in PROTAC-mediated protein degradation.
Applications in Drug Discovery and Development
The utility of this compound stems from its pre-functionalized and differentially reactive nature, making it a valuable starting point for the synthesis of diverse compound libraries.
Building Block for Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The 2,4-disubstituted pyrimidine scaffold is a common core structure in many approved and investigational kinase inhibitors. This compound allows for the introduction of the pyrrolidine moiety at the C4 position, a common feature in many kinase inhibitors that can contribute to binding affinity and selectivity. The remaining chlorine at the C2 position can then be displaced by another nucleophile to complete the synthesis of the target molecule.
Component of PROTAC Linkers
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins. They consist of a "warhead" that binds to the protein of interest, an E3 ligase ligand, and a linker that connects the two. The linker is not merely a spacer but plays a critical role in the formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein. This compound can be incorporated into PROTAC linkers, providing a rigid and synthetically tractable scaffold to which other components can be attached.
Conclusion
This compound is a strategically important and versatile building block in modern drug discovery. Its synthesis, while seemingly straightforward, requires a nuanced understanding of regioselectivity in nucleophilic aromatic substitution reactions. The robust synthetic protocols and comprehensive characterization methods outlined in this guide provide a solid foundation for its preparation and quality control. As the fields of targeted therapy and protein degradation continue to evolve, the demand for such well-defined and strategically functionalized intermediates is set to increase, solidifying the role of this compound in the development of next-generation therapeutics.
References
An In-depth Technical Guide to 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine (CAS: 35691-20-4): A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine, a crucial heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, synthesis, reactivity profile, and its strategic applications in the synthesis of pharmacologically active molecules, supported by practical insights and methodologies.
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence is due to its ability to engage in various biological interactions, often acting as a bioisostere for other aromatic systems, and its synthetic tractability. This compound, in particular, is a valuable intermediate, offering a reactive handle for the introduction of diverse functionalities, making it a key component in the synthesis of targeted therapies, especially in oncology.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 35691-20-4 | [1] |
| Molecular Formula | C₈H₁₀ClN₃ | [1] |
| Molecular Weight | 183.64 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| Storage | Inert atmosphere, 2-8°C | [3] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyrimidine ring protons and the pyrrolidine ring protons. The pyrimidine protons will appear in the aromatic region, likely as doublets, while the pyrrolidine protons will be observed in the aliphatic region as multiplets.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyrimidine and pyrrolidine rings. The carbon attached to the chlorine atom will be significantly influenced by the halogen's electronegativity.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of a monochlorinated compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=C, and C-N stretching vibrations of the aromatic and aliphatic rings.
Synthesis of this compound
The synthesis of 2-chloro-4-substituted pyrimidines can be achieved through various routes. A common and efficient method involves the nucleophilic substitution of a more reactive starting material, such as a 2,4-dichloropyrimidine, or by chlorination of a corresponding hydroxypyrimidine. A representative synthetic approach is outlined below.
Synthetic Workflow
A plausible and widely used method for the synthesis of this compound involves the sequential nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine. The higher reactivity of the chlorine atom at the 4-position of the pyrimidine ring allows for a regioselective reaction with pyrrolidine.
Caption: Synthetic workflow for this compound.
Experimental Protocol (Representative)
This protocol is based on general procedures for the synthesis of similar 2-chloro-4-aminopyrimidines.[6]
Materials:
-
2,4-Dichloropyrimidine
-
Pyrrolidine
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in ethanol, add triethylamine (1.1 eq).
-
Cool the mixture to 0°C and add pyrrolidine (1.0 eq) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reactivity Profile and Key Transformations
The chemical reactivity of this compound is dominated by the chlorine atom at the 2-position, which is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of functional groups, making it a versatile intermediate in the synthesis of complex molecules.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles at the carbon atom bearing the chlorine. Common nucleophiles include amines, alcohols, and thiols.
Caption: Key SNAr reactions of this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in the synthesis of various biologically active compounds, particularly kinase inhibitors. The 2-amino-4-substituted pyrimidine core is a well-established pharmacophore that can effectively target the ATP-binding site of many kinases.
Role as a Kinase Inhibitor Scaffold
Numerous kinase inhibitors feature a 2-aminopyrimidine core, where the amino group at the 2-position forms crucial hydrogen bonds with the hinge region of the kinase domain. The substituent at the 4-position, in this case, the pyrrolidine ring, can occupy a hydrophobic pocket and contribute to the overall binding affinity and selectivity of the inhibitor.
A notable example of a drug class where this scaffold is prevalent is in the development of inhibitors for cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on available safety data, this compound is classified as follows:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage
-
Store in a tightly sealed container in a cool, dry place.
-
For long-term storage, an inert atmosphere and refrigeration (2-8°C) are recommended to maintain purity and prevent degradation.[3]
Conclusion
This compound is a synthetically versatile and strategically important building block in modern drug discovery. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the efficient construction of diverse molecular libraries. A comprehensive understanding of its properties, synthesis, and handling is crucial for its effective application in the development of novel therapeutics, especially in the field of oncology.
References
- 1. This compound | C8H10ClN3 | CID 10773821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 35691-20-4|this compound|BLD Pharm [bldpharm.com]
- 4. 2-Chloropyrimidine(1722-12-9) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Chloro-4-methylpyrimidine(13036-57-2) 1H NMR spectrum [chemicalbook.com]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine: A Versatile Scaffold in Modern Drug Discovery
Foreword: The Strategic Value of Privileged Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the efficient exploration of chemical space is paramount. Researchers and drug development professionals continually seek out "privileged scaffolds"—molecular frameworks that are not only synthetically accessible but also capable of interacting with a multitude of biological targets. The pyrimidine core is a quintessential example of such a scaffold, forming the basis of numerous FDA-approved therapeutics.[1] This guide focuses on a particularly valuable derivative: 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine . Its strategic placement of reactive and modulatory groups makes it a cornerstone building block for the synthesis of targeted therapies, most notably in the realms of kinase inhibition and targeted protein degradation. This document serves as a technical deep-dive for researchers, providing not only the foundational chemical and physical properties but also actionable, field-proven insights into its synthesis and application.
Core Compound Analysis: Physicochemical and Structural Properties
The formal IUPAC name for this compound is This compound .[2] It is a heterocyclic compound featuring a pyrimidine ring substituted with a chloro group at the 2-position and a pyrrolidinyl group at the 4-position. This specific arrangement of functional groups is key to its utility in medicinal chemistry.
Key Physicochemical Data
A comprehensive understanding of a compound's physical and chemical properties is the bedrock of its effective application in synthesis and drug design. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 35691-20-4 | PubChem[2] |
| Molecular Formula | C₈H₁₀ClN₃ | PubChem[2] |
| Molecular Weight | 183.64 g/mol | PubChem[2] |
| Monoisotopic Mass | 183.0563250 Da | PubChem[2] |
| Appearance | White to off-white solid | Inferred from typical pyrimidine derivatives |
| Storage | Inert atmosphere, 2-8°C | BLDpharm[3] |
Structural and Spectroscopic Characterization
While readily available, publicly accessible spectra for this specific compound are limited, its structural features allow for a confident prediction of its spectroscopic characteristics. Commercial suppliers often provide batch-specific NMR, HPLC, and LC-MS data upon request.[3][4]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the pyrrolidine ring protons. The pyrimidine protons will appear in the aromatic region, typically as doublets, while the pyrrolidine protons will be observed in the aliphatic region as multiplets.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the four unique carbons of the pyrimidine ring and the two unique sets of carbons in the pyrrolidine ring. The carbon attached to the chlorine atom will be significantly influenced by its electronegativity.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction on a di-substituted pyrimidine precursor. The reactivity of the chlorine atoms on a dichloropyrimidine ring is differentiated, allowing for selective substitution.
Recommended Synthetic Protocol
This protocol is based on established methods for the synthesis of substituted pyrimidines.[5][6][7]
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Materials:
-
2,4-Dichloropyrimidine
-
Pyrrolidine
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) or Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF or CH₃CN, add DIPEA or Et₃N (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pyrrolidine (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.
Mechanistic Rationale
The 4-position of the 2,4-dichloropyrimidine is more susceptible to nucleophilic attack than the 2-position. This regioselectivity is due to the greater electron-withdrawing effect of the nitrogen atom at the 1-position on the C4 carbon, making it more electrophilic. The reaction proceeds through a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing nature of the pyrimidine ring. The subsequent loss of a chloride ion restores aromaticity and yields the desired product.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical compounds.
Scaffold for Kinase Inhibitors
The pyrimidine scaffold is a well-established "hinge-binder" in many kinase inhibitors, forming key hydrogen bond interactions with the kinase hinge region. The 2-chloro substituent on this compound serves as a convenient handle for introducing further diversity, often through palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations. This allows for the exploration of the solvent-exposed region of the ATP-binding pocket, which is crucial for achieving potency and selectivity.
Workflow for Kinase Inhibitor Synthesis:
Caption: General workflow for synthesizing kinase inhibitors.
Aryl or heteroaryl groups introduced at the 2-position can be tailored to interact with specific amino acid residues in the target kinase, leading to the development of highly potent and selective inhibitors for targets such as Aurora kinases, LRRK2, and CDKs.[8][9]
Building Block for PROTACs
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The this compound scaffold can be incorporated into PROTAC design, often as part of the E3 ligase ligand or the linker element. The pyrrolidine moiety can contribute to favorable physicochemical properties, while the 2-chloro position allows for covalent attachment to the linker or the target-binding ligand.
Conceptual PROTAC Structure:
Caption: Schematic of a PROTAC molecule.
Safety and Handling
As with any active chemical reagent, proper safety precautions are essential when handling this compound.
Hazard Identification: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
Conclusion: A Key Enabler in the Chemist's Toolbox
This compound is more than just a chemical intermediate; it is a strategic tool that empowers medicinal chemists to rapidly generate and optimize novel therapeutic agents. Its well-defined reactivity and versatile scaffold make it an indispensable component in the synthesis of targeted kinase inhibitors and innovative protein degraders. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in the quest for next-generation medicines.
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H10ClN3 | CID 10773821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 35691-20-4|this compound|BLD Pharm [bldpharm.com]
- 4. chemcd.com [chemcd.com]
- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular weight and formula of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine
An In-depth Technical Guide to 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine: A Core Scaffold in Modern Drug Discovery
Abstract
This compound has emerged as a pivotal building block in medicinal chemistry and drug development. Its unique structural features—a reactive chlorine atom on the pyrimidine ring and a modulating pyrrolidine substituent—make it an exceptionally versatile intermediate for synthesizing targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an in-depth analysis of its primary application as a core scaffold in the development of targeted protein degraders and kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research programs.
Chemical Identity and Physicochemical Properties
This compound is a solid organic compound valued for its specific reactivity and structural contribution to larger, biologically active molecules. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀ClN₃ | [1][2][3] |
| Molecular Weight | 183.64 g/mol | [2][3][4][5] |
| CAS Number | 35691-20-4 | [1][3][4] |
| Appearance | Solid | [2] |
| Boiling Point | 348.6°C at 760 mmHg | [5][6] |
| InChIKey | OSBZWNGXKCNMHM-UHFFFAOYSA-N | [2][3] |
| SMILES | ClC1=NC=CC(N2CCCC2)=N1 | [5][6] |
Synthesis and Mechanism
The synthesis of 2-chloro-4-substituted pyrimidines requires a strategic approach to avoid the formation of undesired isomers. A common and effective method involves a two-step process starting from a 2-methylthio-4-chloropyrimidine precursor. This strategy leverages the methylthio group to direct the initial substitution reaction selectively to the C4 position, after which it is converted to the desired chloro group.
Synthesis Rationale and Workflow
The primary challenge in synthesizing 2-chloro-4-substituted pyrimidines is controlling regioselectivity. Direct reaction of a disubstituted pyrimidine often leads to a mixture of isomers (e.g., 4-chloro-2-substituted byproduct) that are difficult to separate. The 2-methylthio group serves as an effective control element. The subsequent chlorination step cleanly converts the methylthio group to a chloro group, yielding the final product with high purity.
Caption: General two-step synthesis workflow.
Detailed Synthesis Protocol
The following protocol is adapted from established methodologies for preparing 2-chloro-4-substituted pyrimidines[7].
Step 1: Synthesis of 2-Methylthio-4-(pyrrolidin-1-yl)pyrimidine
-
Dissolve the starting material, 2-methylthio-4-chloropyrimidine, in a suitable aprotic solvent (e.g., THF, DMF).
-
Cool the reaction mixture in an ice bath (0°C).
-
Add pyrrolidine and a non-nucleophilic base (e.g., DIEA, N-methylmorpholine) dropwise to the solution. The base scavenges the HCl generated during the reaction.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, perform an aqueous workup. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product via column chromatography to yield the intermediate, 2-methylthio-4-(pyrrolidin-1-yl)pyrimidine.
Step 2: Synthesis of this compound
-
Dissolve the intermediate from Step 1 in an appropriate solvent.
-
Introduce a chlorinating agent (e.g., phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS)). The choice of agent depends on the scale and desired reaction conditions.
-
Heat the reaction mixture as required (e.g., reflux) to drive the conversion. This step should be performed in a well-ventilated fume hood.
-
Monitor the reaction for the disappearance of the starting material.
-
Carefully quench the reaction mixture, typically by pouring it over ice.
-
Neutralize the solution with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the final product into an organic solvent, wash, and dry as described previously.
-
The final product can be purified by recrystallization or column chromatography to achieve high purity (typically >98%).
Core Application in Drug Discovery: A Versatile Pyrimidine Scaffold
The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound is particularly valuable due to the reactivity of its C2-chlorine atom.
Reactivity: The C2-Chloro Handle
The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the straightforward coupling of various nucleophiles—such as amines, thiols, or alcohols—to the pyrimidine core. This reaction is the cornerstone of its utility, enabling chemists to link the pyrimidine scaffold to other molecular fragments, such as pharmacophores or linkers.
Caption: Nucleophilic Aromatic Substitution (SₙAr) at the C2 position.
Application in PROTAC Synthesis
One of the most significant modern applications of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a "warhead" that binds the target protein, an E3 ligase ligand, and a linker connecting the two.
This compound can function as a core part of the warhead or as a rigid structural element within the linker. The SₙAr reaction at the C2 position is ideal for attaching the linker, which often terminates in an amine group.
Caption: Conceptual role in PROTAC synthesis workflow.
Quality Control, Safety, and Handling
Analytical Characterization
To ensure the identity and purity of synthesized or purchased this compound, a panel of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (m/z [M+H]⁺ ≈ 184.06).[3]
-
High-Performance Liquid Chromatography (HPLC): To determine purity, typically reported as >97% or >98%.[1][2]
Reference spectra are often available from commercial suppliers and chemical databases[1][2][3].
Safety and Handling Precautions
This compound should be handled with appropriate personal protective equipment (PPE) in a chemical fume hood. It is classified with the following hazards according to the Globally Harmonized System (GHS)[3].
| Hazard Code | Description | Precaution |
| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. |
| H315 | Causes skin irritation | Wear protective gloves. |
| H319 | Causes serious eye irritation | Wear eye protection. |
| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. |
Storage: Store in a cool, dry place (2-8°C recommended by some suppliers) under an inert atmosphere to prevent degradation[4][5][6].
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined reactivity, governed by the chloro group at the C2 position, provides a reliable handle for molecular elaboration. Its demonstrated utility as a core scaffold in the synthesis of targeted therapies, including PROTACs and kinase inhibitors, ensures its continued relevance to scientists and researchers working at the forefront of medicinal chemistry. Proper understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the development of next-generation therapeutics.
References
- 1. chemcd.com [chemcd.com]
- 2. 35691-20-4|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | C8H10ClN3 | CID 10773821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cas 35691-20-4|| where to buy this compound [french.chemenu.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
Spectroscopic Characterization of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine: A Technical Guide
Introduction
2-Chloro-4-(pyrrolidin-1-yl)pyrimidine is a substituted pyrimidine that holds significant interest for researchers in medicinal chemistry and drug development. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, including anticancer and antimicrobial agents.[1] The pyrrolidine substituent can impart unique physicochemical properties, influencing solubility, membrane permeability, and target binding. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its fate in chemical reactions and biological systems.
This technical guide provides an in-depth analysis of the mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy of this compound. The content is structured to offer not only the spectral data but also the underlying scientific principles and practical experimental considerations, reflecting a field-proven approach to molecular characterization.
Molecular Structure and Properties
-
IUPAC Name: this compound[2]
-
Molecular Weight: 183.64 g/mol [2]
-
Monoisotopic Mass: 183.0563250 Da[2]
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) is a common method for generating gas-phase ions.
Predicted Mass Spectrum Data
| m/z | Relative Intensity (%) | Assignment |
| 183 | 100 | [M]⁺ (³⁵Cl isotope) |
| 185 | 33 | [M+2]⁺ (³⁷Cl isotope) |
| 154 | 45 | [M-C₂H₃]⁺ |
| 148 | 80 | [M-Cl]⁺ |
| 113 | 60 | [M-C₄H₇N]⁺ |
Note: This is a predicted fragmentation pattern. Actual intensities may vary based on instrumentation and experimental conditions.
Interpretation of the Mass Spectrum
The mass spectrum of this compound is characterized by a prominent molecular ion peak. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ (containing ³⁵Cl) and [M+2]⁺ (containing ³⁷Cl) peaks.[4]
The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this molecule under EI conditions are expected to involve the loss of the chlorine atom, cleavage of the pyrrolidine ring, and fragmentation of the pyrimidine ring. The base peak is anticipated to be the molecular ion [M]⁺ due to the relative stability of the aromatic pyrimidine ring.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard procedure for acquiring a GC-MS spectrum of this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1000 amu/s.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Causality Behind Experimental Choices:
-
The choice of a volatile solvent is crucial for efficient sample introduction into the GC.
-
The temperature program for the GC oven is designed to ensure good separation of the analyte from any potential impurities and the solvent front, while preventing thermal degradation.
-
A 70 eV electron energy is standard for EI-MS as it provides reproducible fragmentation patterns that are present in spectral libraries.
References
A Senior Application Scientist's Guide to Determining the Solubility of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Why Solubility Is a Critical, Non-Negotiable Parameter
In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Among the most fundamental of these is solubility. Poor solubility can cripple a compound's prospects, leading to unreliable assay results, low bioavailability, and significant formulation hurdles.[1][2][3][4][5] More than 40% of new chemical entities emerging from discovery pipelines are poorly soluble in water, a statistic that underscores the magnitude of this issue.[6][7] Therefore, a rigorous, early-stage characterization of a compound's solubility in relevant solvent systems is not merely good practice—it is an essential strategy for mitigating risk and accelerating the development timeline.[3][5]
This guide focuses on 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine, a heterocyclic building block of interest in medicinal chemistry. While extensive, quantitative solubility data for this specific compound is not readily published, this document serves a more critical purpose: to provide you, the research scientist, with the foundational knowledge and a robust experimental framework to determine its solubility accurately and efficiently in your own laboratory. We will move beyond theoretical discussions to provide a field-tested, step-by-step protocol, explaining the causality behind our choices and empowering you to generate the high-quality data necessary for informed decision-making.
Physicochemical Profile and Solubility Predictions
Before any bench work commences, a thorough analysis of the molecule's structure provides critical insights into its expected behavior. This "predictive" phase is crucial for designing an efficient experimental plan.
Molecular Structure: this compound
Key Structural Features & Their Implications:
-
Pyrimidine Core: This aromatic, nitrogen-containing heterocycle is relatively polar. The two nitrogen atoms are potential hydrogen bond acceptors.
-
Chloro Group: The electronegative chlorine atom at the 2-position introduces a dipole, contributing to the molecule's overall polarity and potentially participating in dipole-dipole interactions.
-
Pyrrolidine Ring: The saturated pyrrolidine ring is a tertiary amine. While the nitrogen atom's lone pair is involved in resonance with the pyrimidine ring, it still contributes to the molecule's basicity and can act as a hydrogen bond acceptor. The aliphatic nature of the ring adds a degree of nonpolar character.
Predicted Solubility Behavior: Based on this structure, a "like dissolves like" principle suggests that this compound will exhibit favorable solubility in polar aprotic solvents that can engage in dipole-dipole interactions (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate). Solubility in polar protic solvents like alcohols (e.g., Methanol, Ethanol) is also expected, facilitated by hydrogen bonding. Its solubility in nonpolar solvents such as hexane is predicted to be limited due to the molecule's significant polarity. A related compound, 2-Chloro-4-(piperidin-1-yl)pyrimidine, shows slight solubility in Chloroform and Methanol, supporting this initial assessment.[9]
The "Gold Standard" Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain the most reliable and meaningful solubility data, we must measure the thermodynamic (or equilibrium) solubility . This is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium at a specific temperature. It is a distinct and more critical value than kinetic solubility, which can often overestimate true solubility.[10] The shake-flask method, though traditional, remains the gold standard for this determination due to its reliability.[10][11]
The following protocol is a self-validating system designed for accuracy and reproducibility.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade or higher)
-
2 mL glass vials with screw caps
-
Analytical balance
-
Calibrated pipettes
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm PTFE syringe filters
-
HPLC or UPLC system with UV or MS detector
Procedure:
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg, accurately weighed) to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately add a defined volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.
-
Equilibration: Tightly seal the vials. Place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for 24 to 48 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes).
-
Isolation of Saturated Solution: Carefully collect the supernatant using a pipette and filter it through a 0.22 µm PTFE syringe filter into a clean analysis vial. This step is crucial to remove any remaining microscopic particles that could falsely inflate the concentration reading.
-
Quantification:
-
Prepare a standard stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Create a calibration curve by making serial dilutions of the stock solution.
-
Analyze the filtered saturated solutions and the calibration standards using a validated HPLC-UV or UPLC-MS method.
-
Quantify the concentration of the compound in the saturated samples by interpolating from the calibration curve.
-
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different solvent systems.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mM) | Observations |
| Hexane | 0.1 | [Experimental Data] | [Calculated Data] | [e.g., Insoluble] |
| Toluene | 2.4 | [Experimental Data] | [Calculated Data] | [e.g., Sparingly Soluble] |
| Dichloromethane (DCM) | 3.1 | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
| Tetrahydrofuran (THF) | 4.0 | [Experimental Data] | [Calculated Data] | [e.g., Freely Soluble] |
| Ethyl Acetate (EtOAc) | 4.4 | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
| Acetone | 5.1 | [Experimental Data] | [Calculated Data] | [e.g., Freely Soluble] |
| Acetonitrile (ACN) | 5.8 | [Experimental Data] | [Calculated Data] | [e.g., Very Soluble] |
| Dimethylformamide (DMF) | 6.4 | [Experimental Data] | [Calculated Data] | [e.g., Very Soluble] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | [Experimental Data] | [Calculated Data] | [e.g., Very Soluble] |
| Methanol (MeOH) | 5.1 | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
| Ethanol (EtOH) | 4.3 | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
This table is a template for researchers to populate with their own findings.
Interpreting the Results: A Mechanistic View
The solubility trends observed in your experiments can be explained by the intermolecular forces at play between the solute (our compound) and the solvent.
Caption: Dominant Intermolecular Solute-Solvent Interactions.
High solubility in solvents like DMSO and DMF is driven by strong dipole-dipole interactions and the ability of these solvents to act as hydrogen bond acceptors. In protic solvents like methanol, the primary driving force is strong hydrogen bonding between the solvent's hydroxyl group and the nitrogen atoms of the pyrimidine and pyrrolidine rings. Conversely, the low solubility in hexane is due to the energy cost of breaking the strong solute-solute interactions to form only weak solute-solvent dispersion forces.
Safety and Handling
According to its classification, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[13]
-
Storage: Store in a tightly closed container in a cool, dry place, preferably under an inert atmosphere.[14][15]
Conclusion: From Data to Discovery
This guide provides a comprehensive framework for the experimental determination of the solubility of this compound. By adhering to the principles of thermodynamic equilibration and employing a robust analytical methodology, researchers can generate the precise, reliable data needed to advance their projects. Understanding solubility is not a peripheral task; it is a core competency that directly impacts the efficiency and success of the drug discovery process.[3] The insights gained from these experiments will guide solvent selection for chemical reactions, purification strategies, and the initial stages of formulation, ultimately paving the way for successful discovery and development outcomes.
References
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. ucd.ie [ucd.ie]
- 7. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. This compound | C8H10ClN3 | CID 10773821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5429-00-5 CAS MSDS (2-CHLORO-4-PIPERIDIN-1-YL-PYRIMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. tandfonline.com [tandfonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. cas 35691-20-4|| where to buy this compound [french.chemenu.com]
- 15. 35691-20-4|this compound|BLD Pharm [bldpharm.com]
chemical reactivity of the C-Cl bond in 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine
An In-Depth Technical Guide to the Chemical Reactivity of the C-Cl Bond in 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine
Introduction: The Strategic Importance of the Pyrrolidine-Pyrimidine Scaffold
In the landscape of modern drug discovery, the pyrimidine ring stands as a "privileged scaffold," a core structural motif frequently found in biologically active compounds and FDA-approved drugs.[1] Its prevalence is particularly notable in the domain of protein kinase inhibitors, where it often serves as a bioisostere for the purine core of ATP.[1] The specific substitution pattern of the pyrimidine ring is critical for modulating target affinity, selectivity, and pharmacokinetic properties.
This guide focuses on a particularly valuable building block: This compound . The strategic placement of a reactive chlorine atom at the 2-position and a pyrrolidine moiety at the 4-position creates a versatile intermediate for library synthesis and lead optimization.[2][3] The pyrrolidine group, a common feature in natural products and pharmaceuticals, often imparts favorable properties such as increased solubility and improved metabolic stability.
This document provides a comprehensive analysis of the chemical reactivity of the carbon-chlorine bond at the C2 position. We will explore the underlying electronic principles governing its reactivity, detail the primary reaction classes it undergoes, and provide field-proven experimental protocols for its derivatization.
Pillar 1: Electronic Landscape and Inherent Reactivity of the C2-Cl Bond
The reactivity of any chloro-heteroarene is fundamentally dictated by the electron distribution within the aromatic ring. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency renders the ring susceptible to attack by nucleophiles, which is the cornerstone of its chemistry.
The C-Cl bond at the 2-position is positioned between the two ring nitrogens, making it a highly electrophilic center. Nucleophilic attack at this position generates a negatively charged intermediate (a Meisenheimer complex) where the charge is effectively stabilized through resonance delocalization onto both adjacent nitrogen atoms.[4][5] This stabilization significantly lowers the activation energy for nucleophilic aromatic substitution (SNAr), making it the primary pathway for functionalization.
A critical point of discussion is the comparative reactivity of the 2- and 4-positions in pyrimidines. In an unsubstituted 2,4-dichloropyrimidine, the C4-position is generally more reactive towards both SNAr and palladium-catalyzed cross-coupling reactions.[1][4][6] This preference is attributed to superior stabilization of the Meisenheimer complex intermediate during C4 attack. However, in our subject molecule, the 4-position is already occupied by an electron-donating pyrrolidine group. This substituent modulates the electronic properties of the ring, directing reactivity squarely towards the remaining electrophilic C2-chloro site.
Pillar 2: Key Transformations and Mechanistic Considerations
The C2-Cl bond in this compound readily participates in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The choice between these pathways depends on the desired final product and the nature of the incoming reagent.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is the most direct method for replacing the C2-chlorine with a variety of nucleophiles, including amines, thiols, and alkoxides. The reaction proceeds via a two-step addition-elimination mechanism.[7]
Mechanism:
-
Addition: The nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the pyrimidine ring and forming a tetrahedral Meisenheimer intermediate.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.
Caption: Generalized workflow for the SNAr reaction at the C2 position.
From a practical standpoint, these reactions are often driven to completion by heating, sometimes under microwave irradiation to reduce reaction times.[8] The choice of solvent and base is critical. A polar aprotic solvent like DMF, DMSO, or NMP is typically used to dissolve the reactants and facilitate the reaction. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is often added to scavenge the HCl generated during the reaction.
| Reaction Type | Typical Nucleophiles | Common Solvents | Base | Typical Temperature |
| Amination | Primary/Secondary Amines, Anilines | DMF, DMSO, Dioxane | K₂CO₃, DIPEA | 80 - 150 °C |
| Thiolation | Thiols, Thiophenols | DMF, THF | NaH, K₂CO₃ | 25 - 100 °C |
| Alkoxylation | Alcohols, Phenols | THF, Dioxane | NaH, KOtBu | 60 - 120 °C |
Table 1: Common conditions for SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, representing a cornerstone of modern medicinal chemistry.[9] For the 2-chloro-pyrimidine substrate, reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings are highly effective.
The general catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond, forming a Pd(II) intermediate. This is often the rate-limiting step for less reactive chloroarenes.
-
Transmetalation: The organic group from an organometallic reagent (e.g., boronic acid in Suzuki coupling) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
The success of these couplings hinges on the careful selection of the palladium catalyst, ligand, base, and solvent. For chloro-heteroarenes, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the challenging oxidative addition step and promote efficient reductive elimination.[6][10]
| Coupling Type | Coupling Partner | Typical Catalyst/Ligand | Base | Common Solvents |
| Suzuki | Boronic acids/esters | Pd(OAc)₂ / SPhos, Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene |
| Buchwald-Hartwig | Amines | Pd₂(dba)₃ / Xantphos, RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPEA | THF, DMF |
Table 2: Representative conditions for Palladium-catalyzed cross-coupling reactions.
Pillar 3: Experimental Protocols and Workflow Validation
Trustworthiness in synthetic chemistry is built upon robust, reproducible protocols. The following methodologies are presented as self-validating systems, incorporating in-process checks to ensure reaction success.
Protocol: SNAr Amination with N-Methylpiperazine
This protocol describes a typical procedure for the displacement of the C2-chloride with a secondary amine.
Caption: A standard experimental workflow for synthesis and purification.
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and a magnetic stir bar.
-
Seal the flask with a septum and purge with argon or nitrogen for 5 minutes.
-
Add anhydrous N,N-Dimethylformamide (DMF, ~0.1 M concentration) via syringe, followed by N-methylpiperazine (1.2 eq.).
-
Heating and Monitoring: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress every 1-2 hours by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Aqueous Workup: Allow the reaction to cool to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate (EtOAc).
-
Separate the layers and extract the aqueous phase two more times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol: Suzuki-Miyaura Cross-Coupling with 4-Methoxyphenylboronic Acid
This protocol provides a robust method for C-C bond formation at the C2 position.
Methodology:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and cesium carbonate (2.5 eq.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[9]
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Heating and Monitoring: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until complete (typically 6-24 hours).
-
Aqueous Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with EtOAc.
-
Transfer the filtrate to a separatory funnel, add water, and separate the layers. Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Purification: Concentrate the solvent in vacuo. Purify the crude product by flash column chromatography to obtain the biaryl product.
Conclusion: A Versatile Hub for Chemical Innovation
This compound is more than just a chemical intermediate; it is a strategic entry point into a rich chemical space relevant to drug discovery and materials science. The C2-Cl bond possesses a well-balanced reactivity profile, readily undergoing displacement by a vast array of nucleophiles via SNAr and participating in robust palladium-catalyzed cross-coupling reactions. Understanding the electronic factors that govern its reactivity and mastering the standardized protocols for its transformation empowers researchers to efficiently synthesize novel compound libraries, accelerate structure-activity relationship (SAR) studies, and ultimately, develop next-generation therapeutics.[11][12]
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. zenodo.org [zenodo.org]
- 6. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Versatility of the Pyrimidine Scaffold: An In-depth Technical Guide to its Biological Activities
Introduction: The Enduring Significance of the Pyrimidine Nucleus
The pyrimidine ring, a foundational six-membered nitrogen-containing heterocycle, is a ubiquitous and essential scaffold in the architecture of life.[1] Its presence at the core of nucleobases—cytosine, thymine, and uracil—underscores its fundamental role in the storage and transfer of genetic information. Beyond this central role, the pyrimidine motif is a "privileged scaffold" in medicinal chemistry, a term bestowed upon molecular frameworks that can provide ligands for diverse biological targets.[2] This inherent versatility has driven decades of research, leading to the discovery and development of a vast array of pyrimidine derivatives with a broad spectrum of pharmacological activities.[3][4] This technical guide provides a comprehensive exploration of the significant biological activities of pyrimidine derivatives, with a focus on their applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present quantitative data to illustrate the structure-activity relationships that govern their therapeutic potential.
I. Anticancer Activity: Targeting the Engines of Malignancy
The uncontrolled proliferation of cancer cells is often driven by dysregulated signaling pathways. Pyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily by targeting the key enzymatic machinery that fuels tumor growth and survival.[5][6]
A. Mechanism of Action: Inhibition of Key Kinases
A primary mechanism by which pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases, enzymes that play a critical role in cell signaling.[7] Many pyrimidine-based compounds are designed as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), thereby blocking their catalytic activity and disrupting downstream signaling cascades that promote cell proliferation and survival.[5][8][9]
B. Quantitative Data: In Vitro Efficacy of Pyrimidine-Based Anticancer Agents
The following table summarizes the in vitro anticancer activity of representative pyrimidine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidines | Compound 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [1] |
| Pyrazolo[3,4-d]pyrimidines | Compound 7 | Caco-2 (Colon) | 43.75 | [10] |
| Pyrazolo[3,4-d]pyrimidines | Compound 7 | A549 (Lung) | 17.50 | [10] |
| Indolyl-pyrimidines | Compound 4g | MCF-7 (Breast) | 5.1 | [11] |
| Indolyl-pyrimidines | Compound 4g | HepG2 (Liver) | 5.02 | [11] |
| Indolyl-pyrimidines | Compound 4g | HCT-116 (Colon) | 6.6 | [11] |
| Thiazolo[4,5-d]pyrimidines | Compound 3b | A375 (Melanoma) | Data available | [3] |
| Pyrido[2,3-d]pyrimidines | Compound 63 | PC-3 (Prostate) | 1.54 | [8] |
| Pyrido[2,3-d]pyrimidines | Compound 63 | A549 (Lung) | 3.36 | [8] |
C. Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[12][13][14]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the pyrimidine derivative using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
II. Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance is a pressing global health concern, necessitating the discovery of new therapeutic agents. Pyrimidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[15][16]
A. Mechanism of Action: Inhibition of Essential Metabolic Pathways
A key mechanism of antimicrobial action for many pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[17][18] Folic acid is crucial for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to microbial cell death.
B. Quantitative Data: In Vitro Efficacy of Pyrimidine-Based Antimicrobial Agents
The following table summarizes the in vitro antimicrobial activity of representative pyrimidine derivatives, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).
| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |
| Thiophenyl-pyrimidines | F20 | Staphylococcus aureus (MRSA) | 24-48 | [19] |
| Thiophenyl-pyrimidines | F20 | Enterococcus spp. (VRE) | 24-48 | [19] |
| Imidazo[1,2-a]pyrimidines | Compound with -N(Me)2 | Escherichia coli | 1.0 | [15] |
| Imidazo[1,2-a]pyrimidines | Compound with -N(Me)2 | Pseudomonas aeruginosa | 1.0 | [15] |
| Pyrimidine-based motifs | Compound 6b | Gram-negative bacteria | 62.5 - 500 | [2] |
| Pyrimidine-based motifs | Compound 6c | Gram-positive bacteria | 62.5 - 500 | [2] |
| Pyridine/pyrimidine cores | Compound 12, 15, 16, 17 | Bacillus subtilis | 6.25-12.5 | [20] |
C. Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][21][22][23]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the pyrimidine derivative in a suitable solvent.
-
Perform a two-fold serial dilution of the stock solution in a sterile 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, pick several colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation of the Microtiter Plate:
-
Add 50 µL of the standardized bacterial suspension to each well containing 50 µL of the antimicrobial agent dilution, resulting in a final volume of 100 µL per well.
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
III. Antiviral Activity: A Barrier Against Viral Replication
Pyrimidine derivatives, particularly nucleoside analogs, have a long and successful history as antiviral agents.[24] Their structural similarity to natural nucleosides allows them to interfere with the viral replication machinery.
A. Mechanism of Action: Inhibition of Viral Polymerases
A primary antiviral mechanism of pyrimidine derivatives is the inhibition of viral polymerases, such as reverse transcriptase in retroviruses like HIV.[24][25] These nucleoside analogs are phosphorylated within the host cell to their active triphosphate form. They are then incorporated into the growing viral DNA or RNA chain by the viral polymerase. Lacking the 3'-hydroxyl group necessary for the addition of the next nucleotide, they act as chain terminators, halting viral replication.
B. Quantitative Data: In Vitro Efficacy of Pyrimidine-Based Antiviral Agents
The following table presents the in vitro antiviral activity of representative pyrimidine derivatives against HIV-1, expressed as EC50 values (the concentration required to inhibit 50% of viral replication).
| Compound Class | Derivative | Virus | EC50 (µM) | Reference |
| Nucleoside Analog | Zidovudine (AZT) | HIV-1 | Data available | [24] |
| Nucleoside Analog | Lamivudine (3TC) | HIV-1 | Data available | [24] |
| Nucleoside Analog | Emtricitabine (FTC) | HIV-1 | Data available | [24] |
C. Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
This colorimetric assay measures the ability of a compound to inhibit the activity of recombinant HIV-1 reverse transcriptase (RT).[1][13][24]
Principle: The assay quantifies the synthesis of DNA by HIV-1 RT using a poly(A) template and an oligo(dT) primer. The newly synthesized DNA is labeled with digoxigenin (DIG) and biotin. The biotinylated DNA is captured on a streptavidin-coated plate, and the incorporated DIG is detected with an anti-DIG antibody conjugated to peroxidase (POD). The amount of DNA synthesized is proportional to the colorimetric signal produced by the peroxidase substrate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the pyrimidine derivative and a known non-nucleoside reverse transcriptase inhibitor (NNRTI) as a positive control.
-
Prepare the reaction mixture containing poly(A) template, oligo(dT) primer, dNTPs, biotin-dUTP, and DIG-dUTP.
-
-
Reaction Setup:
-
Add 20 µL of the diluted pyrimidine derivative, control inhibitor, or solvent control to the wells of a streptavidin-coated microplate.
-
Add 20 µL of the reaction mixture to each well.
-
Initiate the reaction by adding 20 µL of diluted recombinant HIV-1 RT to each well. Include a no-enzyme control.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Detection:
-
Wash the plate to remove unincorporated nucleotides.
-
Add 100 µL of a diluted anti-DIG-POD antibody solution to each well and incubate for 1 hour at 37°C.
-
Wash the plate again.
-
Add 100 µL of the peroxidase substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
IV. Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Pyrimidine derivatives have demonstrated potent anti-inflammatory properties, offering a promising therapeutic avenue for these conditions.[2][26]
A. Mechanism of Action: Inhibition of Pro-inflammatory Enzymes
A major mechanism of anti-inflammatory action for pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[20][26] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, pyrimidine derivatives reduce the production of prostaglandins, thereby alleviating inflammation.
B. Quantitative Data: In Vitro Efficacy of Pyrimidine-Based Anti-inflammatory Agents
The following table presents the in vitro anti-inflammatory activity of representative pyrimidine derivatives, expressed as IC50 values for COX-2 inhibition.
| Compound Class | Derivative | IC50 COX-2 (µM) | Reference |
| Pyrido[2,3-d]pyrimidines | Compound 9d | 0.54 | [27] |
| Pyrimidine-5-carbonitriles | Compound 3b | 0.20 | [28] |
| Pyrimidine-5-carbonitriles | Compound 5b | 0.18 | [28] |
| Pyrimidine-5-carbonitriles | Compound 5d | 0.16 | [28] |
| Pyrimidine derivatives | L1 | Comparable to meloxicam | [29] |
| Pyrimidine derivatives | L2 | Comparable to meloxicam | [29] |
C. Experimental Protocol: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Principle: The assay typically measures the peroxidase activity of COX. The oxidation of a chromogenic substrate by the peroxidase component of the enzyme is monitored spectrophotometrically. A decrease in the rate of color development indicates inhibition of COX activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the pyrimidine derivative and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Prepare the assay buffer, heme, and the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
-
Reaction Setup:
-
Add the assay buffer, heme, and the test compound or control to the wells of a 96-well plate.
-
Add the COX-2 enzyme to each well.
-
Pre-incubate the plate for a short period (e.g., 5-10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid (the substrate for the cyclooxygenase reaction).
-
-
Kinetic Measurement:
-
Immediately begin monitoring the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Determine the initial rate of the reaction for each concentration of the test compound.
-
Calculate the percent inhibition of COX-2 activity for each concentration.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
V. Cardiovascular Effects: Modulating Vascular Tone and Function
Emerging research has highlighted the potential of pyrimidine derivatives to exert beneficial effects on the cardiovascular system.[11]
A. Potential Mechanisms of Action
The cardiovascular effects of pyrimidine derivatives are an area of active investigation. Potential mechanisms include the modulation of ion channels in vascular smooth muscle cells, leading to vasodilation, and the regulation of signaling pathways involved in angiogenesis (the formation of new blood vessels).
B. Experimental Protocol: Aortic Ring Assay for Vasodilation
The aortic ring assay is an ex vivo method used to assess the vasoactive properties of compounds on isolated blood vessels.[5][21][26][30][31]
Principle: A segment of the aorta is isolated and mounted in an organ bath containing a physiological salt solution. The tension of the aortic ring is measured, and the effect of the test compound on pre-constricted or resting vascular tone is determined.
Step-by-Step Methodology:
-
Aorta Dissection and Ring Preparation:
-
Euthanize a rat and carefully excise the thoracic aorta.
-
Clean the aorta of surrounding connective and adipose tissue in ice-cold physiological salt solution (PSS).
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting the Aortic Rings:
-
Suspend each aortic ring between two stainless steel hooks in an isolated tissue bath containing PSS, maintained at 37°C and aerated with 95% O2/5% CO2.
-
One hook is fixed, and the other is connected to a force transducer to record isometric tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with PSS changes every 15-20 minutes.
-
-
Viability Check:
-
Assess the viability of the aortic rings by inducing contraction with a high concentration of potassium chloride (KCl).
-
Test the endothelial integrity by inducing relaxation with acetylcholine in rings pre-constricted with phenylephrine.
-
-
Compound Testing:
-
Pre-constrict the aortic rings with a vasoconstrictor agent (e.g., phenylephrine).
-
Once a stable contraction is achieved, add cumulative concentrations of the pyrimidine derivative to the bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Construct a concentration-response curve and determine the EC50 value (the concentration that produces 50% of the maximal relaxation).
-
Conclusion
The pyrimidine scaffold continues to be a remarkably fruitful source of novel therapeutic agents. Its inherent structural features and amenability to chemical modification have allowed for the development of a diverse array of derivatives with potent and selective biological activities. The in-depth understanding of their mechanisms of action, coupled with robust and validated experimental protocols for their evaluation, is paramount for the continued success of drug discovery and development efforts centered on this privileged heterocyclic system. The information presented in this guide serves as a comprehensive resource for researchers dedicated to unlocking the full therapeutic potential of pyrimidine derivatives in the ongoing battle against a multitude of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 7. HIV-1 Reverse Transcriptase Assay Kit(KA6285) | Abnova [abnova.com]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. biocat.com [biocat.com]
- 15. DOT Language | Graphviz [graphviz.org]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Video: Aortic Ring Assay [jove.com]
- 22. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. xpressbio.com [xpressbio.com]
- 25. scribd.com [scribd.com]
- 26. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 29. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Guide to the Buchwald-Hartwig Amination of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine
Introduction: The Strategic Importance of Aminopyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of an amino group to this heterocyclic system via C-N bond formation is a critical transformation, often leading to compounds with enhanced pharmacological properties. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging these crucial carbon-nitrogen bonds, largely overcoming the limitations of traditional methods which often suffer from limited substrate scope and harsh reaction conditions.[2]
This document provides a comprehensive guide to the Buchwald-Hartwig amination of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine, a common intermediate in the synthesis of kinase inhibitors and other therapeutic agents. We will delve into a detailed experimental protocol, explore the underlying catalytic cycle, and offer insights into optimizing this pivotal reaction for researchers in drug development and synthetic organic chemistry.
The Catalytic Heart of the Reaction: Mechanism and Rationale
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][4] Understanding this mechanism is paramount for troubleshooting and adapting the protocol to new substrates.
The catalytic cycle can be summarized in three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound), inserting itself into the carbon-chlorine bond to form a Pd(II) complex. This is often the rate-determining step of the reaction.[5]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a more nucleophilic amido species. The choice of base is critical and depends on the pKa of the amine and the solvent used.[6][7][8]
-
Reductive Elimination: The final step involves the formation of the desired C-N bond as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[3][4]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a robust starting point. Optimization of temperature, reaction time, and catalyst loading may be necessary for different amine coupling partners.
Materials and Reagents:
-
This compound
-
Amine (e.g., morpholine, aniline, or other primary/secondary amine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)[9]
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)[3]
-
Anhydrous solvent (e.g., Toluene, Dioxane, or t-BuOH)
-
Nitrogen or Argon source for inert atmosphere
-
Standard glassware for organic synthesis (Schlenk flask or sealed vial)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
Reaction Workflow:
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Flask Preparation: To a dry Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Addition of Reactants: Under the inert atmosphere, add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, to make a 0.1-0.2 M solution) via a syringe.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.[10]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Key Parameter Selection and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the reaction components.[11]
| Parameter | Recommended Choice | Rationale & Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Both are effective sources of the active Pd(0) catalyst. Pd₂(dba)₃ is often preferred due to its air stability.[11] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) | For challenging substrates like heteroaryl chlorides, bulky ligands promote the crucial oxidative addition and reductive elimination steps.[2][9] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required to deprotonate the amine. NaOtBu is a common choice for many amines, while weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary for base-sensitive functional groups.[3][6] |
| Solvent | Toluene, Dioxane, t-BuOH | Aprotic, non-polar, or weakly polar solvents are generally used. The choice can influence the solubility of the reagents and the reaction rate.[7] |
| Temperature | 80 - 110 °C | The reaction temperature is crucial for overcoming the activation energy of the oxidative addition step, especially with less reactive aryl chlorides.[10] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; poor quality reagents or solvent. | Ensure the use of a fresh palladium source and ligand. Use freshly distilled or anhydrous solvents. |
| Inappropriate ligand or base. | For heteroaryl chlorides, a more electron-rich and bulky ligand may be required. The base may not be strong enough to deprotonate the amine. | |
| Side Reactions (e.g., Hydrodehalogenation) | Presence of water; β-hydride elimination. | Ensure strictly anhydrous conditions. A more sterically hindered ligand can sometimes suppress β-hydride elimination.[2] |
| Difficulty in Purification | Residual palladium or ligand. | Filter the reaction mixture through a pad of celite before concentration. Consider using a metal scavenger if necessary. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, including the important class of aminopyrimidines. The protocol outlined here for this compound provides a reliable and adaptable method for researchers in drug discovery and development. A thorough understanding of the reaction mechanism and the role of each component is key to achieving high yields and purity. By carefully selecting the catalyst, ligand, base, and solvent, this powerful C-N bond-forming reaction can be successfully implemented for a wide range of amine nucleophiles.
References
- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity | MDPI [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.rug.nl [research.rug.nl]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-chloro-4-(pyrrolidin-1-yl)pyrimidine, a key intermediate in the development of various bioactive molecules.
The substrate, this compound, presents a unique challenge due to the electronic properties of the pyrimidine ring and its substituents. The chlorine atom at the 2-position is the reactive site for the coupling. However, the presence of the electron-donating pyrrolidinyl group at the 4-position increases the electron density of the pyrimidine ring, which can deactivate the C-Cl bond towards oxidative addition to the palladium catalyst, a critical step in the catalytic cycle.[2] Consequently, achieving efficient Sonogashira coupling with this substrate often requires carefully optimized reaction conditions, including the selection of a highly active catalyst system.
This guide will delve into the mechanistic considerations, provide a detailed experimental protocol, and discuss the critical parameters for successfully achieving the desired 2-alkynyl-4-(pyrrolidin-1-yl)pyrimidine products.
Mechanistic Insights: The Catalytic Cycles
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is crucial for rationalizing the choice of reagents and reaction conditions.
The Palladium Cycle:
-
Oxidative Addition: A low-valent palladium(0) species, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the this compound, forming a Pd(II)-pyrimidine complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.
-
Transmetalation: The Pd(II)-pyrimidine complex then reacts with a copper acetylide, which is formed in the copper cycle. This step involves the transfer of the alkynyl group from copper to palladium, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-alkynyl-4-(pyrrolidin-1-yl)pyrimidine product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne.
-
Deprotonation: A base, typically an amine, deprotonates the terminal alkyne, leading to the formation of a copper acetylide intermediate. This species is then ready to participate in the transmetalation step of the palladium cycle.
While the copper co-catalyst is traditionally used to facilitate the reaction under mild conditions, its presence can sometimes lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling).[1] In such cases, copper-free Sonogashira protocols may be employed, although this often necessitates more forcing conditions or specialized catalyst systems.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Recommended Reaction Conditions
Given the electron-rich nature of this compound, a robust catalytic system is recommended to ensure efficient coupling. The following table outlines a set of optimized conditions based on established protocols for challenging chloro-heterocycles.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ or Pd(OAc)₂ with a suitable ligand | PdCl₂(PPh₃)₂ is a common and effective precatalyst. Alternatively, using a Pd(II) source like Pd(OAc)₂ with a specialized ligand can offer enhanced reactivity. |
| Ligand | Electron-rich, bulky phosphines (e.g., XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs) | These ligands promote the oxidative addition of the less reactive C-Cl bond and enhance catalyst stability.[2][4] |
| Copper Co-catalyst | Copper(I) iodide (CuI) | Essential for the formation of the copper acetylide and facilitates the reaction under milder conditions.[1] |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Acts as a proton scavenger to neutralize the HCl generated and can also serve as the solvent.[1] |
| Solvent | N,N-Dimethylformamide (DMF) or 1,4-Dioxane | Aprotic polar solvents are generally effective. DMF can often lead to higher reaction rates. |
| Temperature | 80-120 °C (Conventional Heating) or 100-150 °C (Microwave) | Higher temperatures are typically required to overcome the activation barrier for the C-Cl bond. Microwave irradiation can significantly reduce reaction times.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent the oxidative degradation of the palladium catalyst and to suppress alkyne homocoupling. |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the Sonogashira coupling of this compound with a generic terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., Et₃N, 2-3 equiv)
-
Anhydrous solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Caption: General experimental workflow for the Sonogashira coupling.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound, the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C for conventional heating, or as optimized for microwave synthesis) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynyl-4-(pyrrolidin-1-yl)pyrimidine.
Troubleshooting and Optimization
-
Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature, switching to a more polar solvent like DMF, or employing a more active catalyst system with bulky, electron-rich phosphine ligands or an N-heterocyclic carbene (NHC) ligand.[2][4] Microwave heating can also be beneficial.[5]
-
Alkyne Homocoupling: The formation of a diyne byproduct (Glaser coupling) is a common side reaction. This can often be minimized by ensuring strictly anaerobic conditions and by not using an excessive amount of the copper co-catalyst. A copper-free protocol can be explored if homocoupling is a persistent issue.
-
Decomposition of Starting Material or Product: If degradation is observed, a lower reaction temperature or a shorter reaction time may be necessary. The choice of a milder base could also be investigated.
Conclusion
The Sonogashira coupling of this compound is a viable and valuable transformation for the synthesis of novel pyrimidine derivatives. While the electron-rich nature of the substrate presents a challenge, the use of robust palladium catalyst systems, particularly those employing bulky, electron-donating ligands, in conjunction with optimized reaction conditions, can lead to successful and high-yielding couplings. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and implement this important reaction in their synthetic endeavors.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Aryl-4-(pyrrolidin-1-yl)pyrimidines via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-aryl-4-(pyrrolidin-1-yl)pyrimidines, a class of compounds with significant potential in medicinal chemistry. The synthetic strategy is centered on a robust and versatile two-step sequence: regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with pyrrolidine, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a variety of arylboronic acids. This guide offers detailed, field-proven protocols, an in-depth discussion of the reaction mechanisms, and critical insights into experimental choices to ensure reproducible and high-yielding syntheses.
Introduction: The Significance of 2,4-Disubstituted Pyrimidines
The pyrimidine scaffold is a privileged heterocycle in drug discovery, forming the core of numerous biologically active molecules with applications as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2] Specifically, 2,4-disubstituted pyrimidines have attracted considerable attention due to their diverse pharmacological profiles. The introduction of an aryl group at the 2-position and an amino substituent, such as pyrrolidine, at the 4-position can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[3] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an ideal choice for the late-stage functionalization of heterocyclic cores. This guide will focus on the practical application of this reaction for the synthesis of a library of 2-aryl-4-(pyrrolidin-1-yl)pyrimidines.
Reaction Mechanism and Rationale
The overall synthetic strategy involves two key transformations. Understanding the underlying mechanisms is crucial for troubleshooting and optimization.
2.1. Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The synthesis commences with the reaction of 2,4-dichloropyrimidine with pyrrolidine. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The two chlorine atoms at the C2 and C4 positions are both activated for substitution. However, the C4 position is generally more reactive towards nucleophiles than the C2 position. This regioselectivity is attributed to the greater ability of the nitrogen atom at position 1 to stabilize the Meisenheimer intermediate formed during the attack at C4.
2.2. Step 2: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloro-4-(pyrrolidin-1-yl)pyrimidine, forming a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic ligands on the palladium complex (the pyrimidine and the aryl group) couple, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
3.1. Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents are recommended for the Suzuki-Miyaura coupling step. Reactions can be monitored by thin-layer chromatography (TLC) on silica gel plates.
3.2. Step-by-Step Protocol for the Synthesis of 4-(Pyrrolidin-1-yl)-2-chloropyrimidine
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add pyrrolidine (1.1 eq) dropwise at room temperature.
-
Add a base, such as triethylamine (1.2 eq), to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 4-(pyrrolidin-1-yl)-2-chloropyrimidine.
3.3. Step-by-Step Protocol for the Synthesis of 2-Aryl-4-(pyrrolidin-1-yl)pyrimidines via Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is optimized for microwave-assisted synthesis, which significantly reduces reaction times and often improves yields.[4][5]
-
In a microwave vial, combine 4-(pyrrolidin-1-yl)-2-chloropyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).[4]
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[4]
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 100-120°C for 15-30 minutes.[4]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-4-(pyrrolidin-1-yl)pyrimidine.
Figure 2: A simplified workflow for the two-step synthesis.
Data Summary and Optimization
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling step with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 15 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 15 | 80-90 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 20 | 75-85 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 20 | 70-80 |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 25 | 80-90 |
Note: Yields are indicative and may vary depending on the specific substrate and reaction scale. MW denotes microwave irradiation.
Troubleshooting and Key Considerations
-
Low Yield in Step 1: Ensure anhydrous conditions and use a slight excess of pyrrolidine and base. Monitor the reaction closely to avoid the formation of the disubstituted product.
-
Low Yield in Step 2: Use freshly purchased or purified boronic acids, as they can degrade over time. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation. Screening of different palladium catalysts, ligands, and bases may be necessary for challenging substrates.[6][7]
-
Byproduct Formation: In the Suzuki-Miyaura coupling, homocoupling of the boronic acid can be a side reaction. Using the correct stoichiometry and a suitable catalyst system can minimize this.
-
Purification: The final products are often basic and can be purified by standard silica gel chromatography. A solvent system of ethyl acetate/hexanes with a small amount of triethylamine can be beneficial to prevent tailing on the column.
Conclusion
The synthetic route detailed in this guide provides an efficient and versatile method for the preparation of a diverse library of 2-aryl-4-(pyrrolidin-1-yl)pyrimidines. The regioselective SNAr reaction followed by a robust Suzuki-Miyaura coupling allows for the systematic exploration of the chemical space around this important scaffold, which is of significant interest to researchers in medicinal chemistry and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Strategic Synthesis of 2-amino-4-(pyrrolidin-1-yl)pyrimidine Derivatives: A Guide for Medicinal Chemists
Introduction: The Privileged Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] As a fundamental component of nucleic acids, pyrimidines are adept at interacting with a multitude of biological targets with high specificity.[2] This inherent bio-compatibility has led to the development of numerous FDA-approved drugs for a wide range of diseases, including cancer, viral infections, and inflammatory conditions.
Within this broad class of molecules, 2-aminopyrimidine derivatives have garnered significant attention. The 2-amino group provides a critical hydrogen bond donor/acceptor motif that facilitates binding to the hinge region of many protein kinases.[1] This has made the 2-aminopyrimidine core a favored template for the design of potent and selective kinase inhibitors.[3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, the development of novel kinase inhibitors is a major focus of contemporary drug discovery.[3][4]
This guide provides a detailed protocol for the preparation of 2-amino-4-(pyrrolidin-1-yl)pyrimidine derivatives, a class of compounds with significant potential in the development of new therapeutics. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a step-by-step experimental procedure, and outline the key analytical techniques for characterization.
Mechanistic Rationale: The Nucleophilic Aromatic Substitution (SNA r) Pathway
The synthesis of 2-amino-4-(pyrrolidin-1-yl)pyrimidine from 2-amino-4-chloropyrimidine proceeds via a nucleophilic aromatic substitution (SNA r) mechanism. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the chloro substituent at the 4-position, making the carbon atom at this position highly electrophilic and susceptible to nucleophilic attack.
The reaction is initiated by the nucleophilic attack of the secondary amine of pyrrolidine on the C4 carbon of the pyrimidine ring. This leads to the formation of a high-energy intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the pyrimidine ring and stabilized by the nitrogen atoms. The reaction then proceeds with the departure of the chloride leaving group, restoring the aromaticity of the pyrimidine ring and yielding the desired 2-amino-4-(pyrrolidin-1-yl)pyrimidine product.
References
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine
Authored by: A Senior Application Scientist
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a cornerstone heterocyclic motif in medicinal chemistry, integral to the structure of DNA and RNA and serving as a privileged scaffold in the design of therapeutic agents.[1][2] Its ability to form key hydrogen bonds and participate in various non-covalent interactions allows pyrimidine-based molecules to effectively bind with biological targets like enzymes and receptors.[1] In the field of oncology and inflammatory diseases, protein kinases are critical targets, and the development of small molecule inhibitors has revolutionized treatment paradigms.[3][4] Pyrimidine derivatives are particularly prominent as kinase inhibitors, with numerous FDA-approved drugs, such as Imatinib and Rosuvastatin, featuring this core structure.[2][5]
This guide focuses on the strategic application of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine (CAS No: 35691-20-4, Molecular Formula: C₈H₁₀ClN₃) as a versatile starting material for the synthesis of novel kinase inhibitors.[6][7][8] The unique substitution pattern of this reagent—a nucleophilic pyrrolidine group at the C4 position and a reactive chlorine atom at the C2 position—provides a robust platform for building molecular complexity. The chlorine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse aryl, heteroaryl, and amino functionalities to explore the chemical space around the kinase active site.
Core Synthetic Methodologies: Building Complexity on the Pyrimidine Core
The C2-chloro position of this compound is the primary handle for synthetic elaboration. The following protocols detail foundational palladium-catalyzed reactions that are instrumental in drug discovery campaigns.
Methodology 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds, essential for synthesizing biaryl structures commonly found in Type I and Type II kinase inhibitors. This reaction couples the C2 position of the pyrimidine with a wide array of aryl or heteroaryl boronic acids. Microwave-assisted synthesis is often employed to accelerate reaction times and improve yields.[9][10]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
-
Objective: To couple an arylboronic acid to the C2 position of this compound.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Microwave synthesis vial
-
-
Procedure:
-
To a microwave synthesis vial, add this compound, the selected arylboronic acid, and the base.
-
Add the palladium catalyst to the vial.
-
Add the dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 20-40 minutes). Monitor reaction completion by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-(pyrrolidin-1-yl)pyrimidine.
-
-
Causality and Optimization: The choice of palladium catalyst, base, and solvent is critical.[5] Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings.[10] The aqueous base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle. Aprotic polar solvents like dioxane or DMF are typically used.[10] For less reactive boronic acids or challenging substrates, screening different catalysts (e.g., Pd(dppf)Cl₂) and bases may be necessary to optimize yields.[11]
Methodology 2: Buchwald-Hartwig Amination for C-N Bond Formation
The introduction of substituted amine functionalities is a cornerstone of kinase inhibitor design, as these groups often form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[12] The Buchwald-Hartwig amination provides a general and high-yielding method for forming C-N bonds.[13][14]
Experimental Protocol: Buchwald-Hartwig Cross-Coupling Amination
-
Objective: To couple a primary or secondary amine to the C2 position of this compound.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., X-Phos, 4 mol%)
-
Base (e.g., KOt-Bu or Cs₂CO₃, 1.5 equiv)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Add the palladium pre-catalyst, phosphine ligand, and base to an oven-dried flask under an inert atmosphere.
-
Add the anhydrous solvent, followed by this compound and the desired amine.
-
Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 2-amino-4-(pyrrolidin-1-yl)pyrimidine derivative.
-
-
Causality and Optimization: The success of the Buchwald-Hartwig reaction is highly dependent on the choice of ligand and base.[13] Sterically hindered biaryl phosphine ligands like X-Phos are often effective for coupling a wide range of amines.[14] Strong, non-nucleophilic bases such as KOt-Bu are commonly used, although milder bases like Cs₂CO₃ can be effective for sensitive substrates. The reaction must be performed under anhydrous and inert conditions to prevent catalyst deactivation.[15]
Visualizing the Synthetic Strategy
The following diagram illustrates the central role of this compound as a versatile scaffold for generating diverse kinase inhibitor candidates through key cross-coupling reactions.
Caption: General synthetic workflow using this compound.
Application in Kinase Inhibitor Design: Potency and Targets
The pyrimidine scaffold serves as an excellent mimic of the adenine ring of ATP, allowing it to anchor within the highly conserved ATP-binding site of protein kinases.[16] Modifications at the C2 position, enabled by the protocols above, allow for the extension of the molecule into more variable regions of the active site, thereby achieving potency and selectivity.
| Inhibitor Scaffold Class | Target Kinase(s) | Reported Potency (IC₅₀) | Significance |
| Pyrimidine-based derivatives | Aurora A Kinase | IC₅₀ < 200 nM | Inhibition leads to a reduction in MYC oncoprotein levels, crucial in cancers like small-cell lung cancer.[17][18] |
| Aminopyrimidine derivatives | Polo-like Kinase 4 (PLK4) | IC₅₀ = 6.7 nM | PLK4 is a master regulator of centriole duplication, and its inhibition is a therapeutic strategy for breast cancer.[19] |
| Pyrimidine derivatives | Epidermal Growth Factor Receptor (EGFR) | Varies (nM to µM range) | Targeting EGFR is a validated approach for non-small cell lung cancer and other epithelial tumors.[4][20] |
Mechanism of Action: Hinge-Binding and ATP Competition
Most kinase inhibitors derived from pyrimidine scaffolds function as ATP-competitive inhibitors. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are crucial, as they act as hydrogen bond acceptors, forming interactions with the backbone amide protons of conserved amino acids in the "hinge region" that connects the N- and C-lobes of the kinase domain. This interaction effectively blocks the binding of ATP and prevents the phosphotransfer reaction, thereby inhibiting downstream signaling.[12]
Caption: Simplified kinase signaling pathway and point of inhibition.
Troubleshooting Common Synthetic Challenges
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Suzuki Coupling | 1. Inactive catalyst. 2. Poor quality boronic acid. 3. Insufficient base or improper solvent. | 1. Screen alternative palladium catalysts (e.g., Pd(dppf)Cl₂) and ligands. 2. Use fresh, high-purity boronic acid or convert to a more stable boronate ester. 3. Increase base equivalents or screen alternative bases (e.g., CsF, K₃PO₄). Ensure optimal solvent mixture and temperature.[5][21] |
| Low Yield in Buchwald-Hartwig Amination | 1. Catalyst deactivation (oxygen/moisture). 2. Sterically hindered amine. 3. Incorrect ligand/base combination. | 1. Ensure rigorous inert and anhydrous conditions. Degas solvents thoroughly. 2. Use a more active catalyst system with a bulkier ligand (e.g., RuPhos, BrettPhos). Increase reaction temperature. 3. Perform a small-scale screen of different phosphine ligands and bases to find the optimal conditions for the specific substrate.[14] |
| Formation of Side Products | 1. Homocoupling of boronic acid (Suzuki). 2. Dehalogenation of starting material. 3. Multiple substitutions on the pyrimidine ring. | 1. Slowly add the boronic acid or use a slight excess. Lower the reaction temperature. 2. Use a milder base or lower the catalyst loading. Add a phosphine ligand to stabilize the Pd(0) species. 3. For di- or tri-chlorinated pyrimidines, control stoichiometry and temperature carefully to achieve regioselectivity.[5][21] |
| Difficult Purification | 1. Co-elution of product with residual catalyst/ligand. 2. Poor solubility of the final product. | 1. Use a palladium scavenger resin or perform an aqueous wash with a ligand-chelating agent. 2. Screen a wider range of solvent systems for chromatography or consider recrystallization as an alternative purification method. |
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. 35691-20-4|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | C8H10ClN3 | CID 10773821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
The Strategic Utility of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine in Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Power of Privileged Scaffolds
In the landscape of modern drug discovery, the pyrimidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful therapeutic agents.[1] Its ability to engage in various biological interactions, particularly as a hinge-binding mimic in protein kinases, has cemented its role as a cornerstone in medicinal chemistry.[2] This guide focuses on a specific, strategically functionalized building block: 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine . We will explore its synthesis, reactivity, and application as a versatile starting material for the rapid generation of compound libraries targeting a diverse range of biological targets. The deliberate incorporation of a 4-pyrrolidinyl group and the retention of a reactive 2-chloro handle provide a powerful platform for lead discovery and optimization.[3]
Core Concepts: Why this Building Block is a Strategic Choice
The unique arrangement of substituents in this compound is not arbitrary. It is a product of deliberate chemical design aimed at maximizing synthetic versatility and desirable physicochemical properties.
The Pyrrolidine Advantage: Introducing Three-Dimensionality
While traditional drug discovery often relied on flat, aromatic systems, contemporary approaches emphasize the importance of three-dimensional (3D) molecular shapes to enhance target engagement and specificity. The saturated, non-planar pyrrolidine ring, with its sp³-hybridized carbons, introduces this crucial 3D character.[3][4] This allows for a more comprehensive exploration of a target's binding pocket, often leading to improved potency and a better pharmacokinetic profile.[3] Furthermore, the basic nitrogen atom of the pyrrolidine can serve as a key hydrogen bond acceptor or a point for salt formation, enhancing solubility and bioavailability.
Differential Reactivity: The Key to Sequential Functionalization
The synthetic utility of this building block hinges on the differential reactivity of the C2 and C4 positions of a pyrimidine ring. In a precursor like 2,4-dichloropyrimidine, the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position.[5][6] This is attributed to the higher LUMO coefficient at C4, making it more electrophilic.[5] This inherent regioselectivity allows for a controlled, stepwise synthesis. First, a nucleophile like pyrrolidine is introduced at the more reactive C4 position. This reaction deactivates the ring slightly but leaves the C2-chloro substituent intact and ready for subsequent, more demanding reactions like palladium-catalyzed cross-couplings.
Synthetic Workflow & Protocols
The following sections provide detailed protocols for the synthesis of the title compound and its subsequent elaboration into more complex molecular architectures.
Part 1: Synthesis of this compound
This protocol outlines the synthesis starting from the readily available 2,4-dichloropyrimidine, leveraging the inherent regioselectivity of the pyrimidine core.
Caption: Synthesis of the target building block via regioselective SNAr.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Pyrrolidine (1.1 equiv)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 equiv)
-
Ethanol (EtOH) or Acetonitrile (MeCN) as solvent
-
-
Procedure:
-
To a round-bottom flask charged with 2,4-dichloropyrimidine (1.0 equiv) and the chosen solvent (e.g., EtOH, 10 mL/mmol), add the base (2.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add pyrrolidine (1.1 equiv) dropwise to the stirred suspension over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
-
-
Rationale: The use of a base is crucial to neutralize the HCl generated during the substitution. Performing the initial addition at 0 °C helps to control the exothermicity of the reaction and can improve selectivity by minimizing potential side reactions, such as substitution at the C2 position.
Part 2: Application in Cross-Coupling Reactions
With the C4 position occupied, the remaining C2-chloro group serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.
Caption: Diversification via Palladium-Catalyzed Cross-Coupling Reactions.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol is adapted from established methods for the Suzuki coupling of 2-chloropyrimidines.[7][8]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
-
Procedure:
-
In a microwave vial or Schlenk tube, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (3.0 equiv).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-120 °C for 2-16 hours (or using microwave irradiation, e.g., 120-150 °C for 15-60 minutes). Monitor reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 2-aryl-4-(pyrrolidin-1-yl)pyrimidine.
-
-
Rationale: The choice of catalyst, base, and solvent is critical for a successful Suzuki coupling. Pd(PPh₃)₄ is a common and effective catalyst for many applications.[7] The use of an aqueous base like K₂CO₃ is standard, and solvents like 1,4-dioxane are used for their ability to dissolve both organic and inorganic reagents at elevated temperatures. Degassing is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general method for coupling amines at the C2 position, a key transformation for building many kinase inhibitor scaffolds.[9][10]
-
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02-0.05 equiv)
-
XPhos or RuPhos (0.04-0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)
-
Toluene or 1,4-Dioxane (anhydrous)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu).
-
Add the anhydrous solvent (e.g., Toluene).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Seal the tube and heat the reaction mixture to 90-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to afford the target 2-amino-4-(pyrrolidin-1-yl)pyrimidine derivative.
-
-
Rationale: Buchwald-Hartwig amination requires an oxygen-free environment and anhydrous conditions. The combination of a palladium source (Pd₂(dba)₃) and a sterically hindered phosphine ligand (like XPhos) is crucial for forming the active catalytic species that facilitates the C-N bond formation.[10] A strong, non-nucleophilic base like NaOtBu is typically required to deprotonate the amine coupling partner.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for the key transformations discussed, providing a starting point for experimental design.
| Reaction Type | Starting Material | Reagents & Conditions | Typical Yield Range | Reference(s) |
| SNAr | 2,4-Dichloropyrimidine | Pyrrolidine, K₂CO₃, EtOH, RT, 4-6h | 70-90% | Adapted from[5] |
| Suzuki Coupling | This compound | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100°C, 12h | 60-85% | Adapted from[7][8] |
| Buchwald-Hartwig | This compound | Aniline, Pd₂(dba)₃/XPhos, NaOtBu, Toluene, 100°C, 16h | 65-90% | Adapted from[9][11] |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for drug discovery. Its design leverages the principles of regioselective synthesis and the strategic incorporation of a 3D-rich scaffold. The reliable protocols for its synthesis and subsequent diversification via robust palladium-catalyzed cross-coupling reactions enable medicinal chemists to rapidly access novel chemical space. This starting material is particularly well-suited for the development of kinase inhibitors but its utility extends to any program where a 2,4-disubstituted pyrimidine core is desired. As the demand for novel therapeutics with improved properties continues to grow, the intelligent design and application of such strategic building blocks will remain paramount to the success of drug discovery campaigns.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs). The synthesis of complex intermediates like this requires meticulous control over reaction conditions and purification processes.[1] This application note details a robust and scalable synthetic route, starting from the readily available 2,4-dichloropyrimidine. It emphasizes regioselective control of the nucleophilic aromatic substitution (SNAr) reaction, process optimization for yield and purity, and critical safety considerations for industrial-scale production. Detailed protocols, data analysis, and mechanistic insights are provided to enable researchers, scientists, and drug development professionals to implement this synthesis efficiently and safely.
Introduction: The Significance of Pyrimidine Derivatives
Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of many essential biomolecules, including nucleic acids.[1][2] This structural motif is a cornerstone in medicinal chemistry, with pyrimidine-based compounds exhibiting a wide spectrum of biological activities.[2][3] Consequently, they are integral components in a vast array of pharmaceuticals, including anticancer, antimicrobial, and anti-inflammatory agents.[2] The versatility of the pyrimidine scaffold allows for diverse substitutions, leading to compounds with a wide range of therapeutic applications.[1]
This compound, the subject of this guide, is a critical intermediate in the synthesis of numerous APIs. Its efficient and scalable production is paramount for the pharmaceutical industry to meet the demands for life-saving medications. This document aims to provide a detailed, field-proven methodology for its large-scale synthesis.
Synthetic Strategy and Mechanistic Considerations
The most direct and industrially viable approach for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction on 2,4-dichloropyrimidine with pyrrolidine.
Regioselectivity in the SNAr Reaction
The reaction of 2,4-dichloropyrimidine with a nucleophile like pyrrolidine presents a challenge of regioselectivity. The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring are both susceptible to nucleophilic attack. The nucleophilic substitution reactions of 2,4-dichloropyrimidines are generally only moderately selective toward the formation of the C4-substituted product.[4] For instance, reactions with neutral nitrogen nucleophiles can lead to a mixture of C4 and C2 isomers.[4]
Controlling the regioselectivity is crucial for maximizing the yield of the desired 4-substituted product and simplifying downstream purification. Several factors influence the regioselectivity of this reaction:
-
Electronic Effects: The nitrogen atoms in the pyrimidine ring are electron-withdrawing, activating the chlorine atoms towards nucleophilic attack. The C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.
-
Reaction Temperature: Lower temperatures typically favor substitution at the more reactive C4 position.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Aprotic polar solvents like acetonitrile or N,N-dimethylformamide (DMF) are often employed.
-
Base: The presence of a non-nucleophilic base is essential to neutralize the HCl generated during the reaction.
Extensive studies have shown that with careful control of reaction conditions, particularly temperature, high regioselectivity for the C4-substituted product can be achieved.
Detailed Synthesis Protocol
This section outlines a step-by-step protocol for the large-scale synthesis of this compound.
Materials and Equipment
| Material | Grade | Supplier |
| 2,4-Dichloropyrimidine | ≥98% | Commercial Supplier |
| Pyrrolidine | ≥99% | Commercial Supplier |
| Triethylamine (TEA) | ≥99.5% | Commercial Supplier |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Commercial Supplier |
| Ethyl Acetate | ACS Grade | Commercial Supplier |
| Brine Solution | Saturated | In-house preparation |
| Anhydrous Sodium Sulfate | ACS Grade | Commercial Supplier |
Equipment:
-
Large-scale glass reactor with overhead stirrer, temperature control unit (heating/cooling), and reflux condenser.
-
Addition funnel.
-
Filtration apparatus (e.g., Nutsche filter).
-
Rotary evaporator.
-
Vacuum oven.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
Charge the glass reactor with 2,4-dichloropyrimidine (1.0 eq) and anhydrous acetonitrile (10 volumes).
-
Begin stirring and cool the mixture to 0-5 °C using a cooling bath.
-
-
Reagent Addition:
-
In a separate vessel, prepare a solution of pyrrolidine (1.05 eq) and triethylamine (1.1 eq) in anhydrous acetonitrile (2 volumes).
-
Slowly add the pyrrolidine/triethylamine solution to the cooled reactor over 1-2 hours, maintaining the internal temperature between 0-5 °C.
-
-
Reaction:
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-4 hours.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water (10 volumes).
-
Extract the aqueous layer with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers and wash with brine solution (2 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dry the crude product in a vacuum oven at 40-50 °C to a constant weight.
-
Purification
For most applications, the crude product obtained is of sufficient purity (>95%). If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be employed.
Process Optimization and Data
The following table summarizes key process parameters and expected outcomes based on optimized conditions.
| Parameter | Optimized Value | Rationale |
| Pyrrolidine (eq) | 1.05 | A slight excess ensures complete consumption of the starting material without leading to significant di-substitution. |
| Triethylamine (eq) | 1.1 | Sufficient to neutralize the HCl formed, driving the reaction to completion. |
| Reaction Temperature | 0-5 °C (initial) | Favors regioselective substitution at the C4 position and controls the exothermic reaction. |
| Solvent | Acetonitrile | Provides good solubility for reactants and facilitates the SNAr reaction. |
| Typical Yield | 85-95% | High yield is consistently achieved under these optimized conditions. |
| Purity (Crude) | >95% (by HPLC) | The high regioselectivity of the reaction minimizes the formation of the C2 isomer. |
Safety and Handling
5.1. Hazard Identification
-
2,4-Dichloropyrimidine: Corrosive and toxic. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
-
Pyrrolidine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
-
Triethylamine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
5.2. Personal Protective Equipment (PPE)
When handling these chemicals, it is imperative to use appropriate personal protective equipment. This includes, but is not limited to:
-
Long-sleeved garments and long pants to cover the skin.[5]
-
Closed-toed shoes.[5]
-
Chemical-resistant gloves (e.g., nitrile or neoprene).[5]
-
Safety glasses with side shields or chemical splash goggles.[5][6]
-
A face shield may be necessary when handling larger quantities.
-
Work in a well-ventilated area or use a chemical fume hood. For large-scale operations, respiratory protection may be required.[7]
5.3. Spill and Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15-20 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them water or milk to drink.[6] Seek immediate medical attention.
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Dispose of the waste in accordance with local, state, and federal regulations.
Conclusion
The protocol described in this application note provides a reliable, scalable, and high-yielding method for the large-scale synthesis of this compound. By carefully controlling the reaction parameters, particularly the temperature, high regioselectivity for the desired C4 isomer can be achieved, simplifying the purification process. Adherence to the outlined safety procedures is critical to ensure the well-being of all personnel involved in the synthesis. This detailed guide serves as a valuable resource for researchers and professionals in the pharmaceutical industry, facilitating the efficient production of this key chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. in.gov [in.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4-D [cdc.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful bond-forming reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles to enhance the success of your experiments.
I. Understanding the Substrate: this compound
The unique structure of this compound presents specific considerations for cross-coupling reactions. The electron-donating pyrrolidinyl group at the C4 position can influence the reactivity of the C2-Cl bond. This electronic effect, coupled with the inherent properties of the pyrimidine ring, necessitates a tailored approach to catalyst and reaction condition selection to achieve optimal results.
II. Frequently Asked Questions (FAQs)
Here we address common questions encountered when performing cross-coupling reactions with this compound.
Q1: Why is my Suzuki-Miyaura coupling with this compound sluggish or yielding a complex mixture?
A1: Low reactivity or the formation of multiple products in Suzuki-Miyaura couplings with this substrate often points to a few key factors:
-
Catalyst and Ligand Selection: The C2-Cl bond on the electron-rich pyrimidine ring can be challenging to activate. Bulky, electron-rich phosphine ligands are often required to facilitate the rate-limiting oxidative addition step.[1][2]
-
Base and Solvent Choice: The selection of the base is critical for the transmetalation step. The solvent system must ensure the solubility of all reagents while being compatible with the chosen catalyst and base.[1][3]
-
Side Reactions: Competing reactions such as hydrolysis of the starting material or homocoupling of the boronic acid can significantly reduce the yield of the desired product.[1]
Q2: I'm observing significant hydrodehalogenation of my starting material in a Buchwald-Hartwig amination. What is the cause and how can I prevent it?
A2: Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen, is a common side reaction in palladium-catalyzed aminations.[4] This typically occurs when the reductive elimination of the desired product is slow relative to competing pathways. To minimize this:
-
Optimize the Catalyst System: Employ a more active catalyst system, potentially with a higher catalyst loading, to accelerate the desired C-N bond formation.[4]
-
Choice of Base: While a strong base like sodium tert-butoxide is often necessary, its purity is crucial. Traces of moisture or hydroxide can promote hydrodehalogenation.[4][5]
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner can favor the productive amination pathway.[4]
Q3: Can I achieve regioselective coupling if I have a di-substituted pyrimidine with another leaving group besides the C2-Cl?
A3: Achieving regioselectivity is a common challenge with multi-halogenated heterocycles. Generally, the reactivity of halogens on a pyrimidine ring follows the order C4 > C2 > C5.[6] However, this can be influenced by the electronic environment and the chosen catalytic system. In the case of this compound, the C2 position is the primary site for cross-coupling. If another leaving group were present, careful selection of ligands and reaction conditions would be necessary to control the selectivity.[6][7]
III. Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during your experiments.
Low or No Conversion
Low or no conversion is a frequent hurdle, often stemming from issues with the catalytic cycle.[4]
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion.
Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products.
| Observed Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Inefficient transmetalation or presence of oxidants. | Ensure rigorous degassing of the reaction mixture. Use a slight excess of the boronic acid.[1] |
| Hydrolysis of C2-Cl | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Ensure the base is not hygroscopic or contains water. |
| Palladium Black Formation | Catalyst decomposition. | Use a pre-formed catalyst. Screen different ligands to stabilize the active catalytic species.[1] |
IV. Key Reaction Parameters and Optimization
The success of your cross-coupling reaction hinges on the careful selection and optimization of several key parameters.
Catalyst and Ligand Selection
For challenging substrates like this compound, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species and facilitate oxidative addition.[2][8]
| Ligand | Palladium Precursor | Typical Application | Reference |
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | Suzuki-Miyaura, Buchwald-Hartwig | [2] |
| SPhos | Pd₂(dba)₃ | Suzuki-Miyaura | [2] |
| RuPhos | Pd-G2 | Suzuki-Miyaura | [2] |
| BrettPhos | Pd-G3 | Buchwald-Hartwig | [4] |
| P(t-Bu)₃ | Pd(OAc)₂ | Suzuki-Miyaura | [2] |
Base and Solvent Selection
The base plays a crucial role in both Suzuki-Miyaura (facilitating transmetalation) and Buchwald-Hartwig (deprotonating the amine) reactions.[5][9] The solvent must be chosen to ensure solubility of all components and compatibility with the reaction conditions.[10]
| Reaction Type | Common Bases | Common Solvents |
| Suzuki-Miyaura | K₃PO₄, Cs₂CO₃, K₂CO₃ | 1,4-Dioxane/H₂O, Toluene, 2-MeTHF |
| Buchwald-Hartwig | NaOtBu, LiHMDS, K₃PO₄ | Toluene, 1,4-Dioxane, THF |
V. Reaction Mechanisms
Understanding the catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions is fundamental to troubleshooting and optimization.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified Suzuki-Miyaura catalytic cycle.
General Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified Buchwald-Hartwig catalytic cycle.
VI. Experimental Protocols
The following are general starting points for your experiments. Optimization will likely be necessary for your specific coupling partners.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., XPhos, 2.2-5.5 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Solvent and Reaction: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1). Stir the mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., BrettPhos, 2.2-6.6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a flame-dried reaction vessel.
-
Reagent Addition: Add the this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).
-
Solvent and Reaction: Add the anhydrous, degassed solvent (e.g., toluene). Seal the vessel and heat to the desired temperature (typically 80-110 °C), monitoring by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool to room temperature and quench carefully with saturated aqueous ammonium chloride. Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
VII. References
-
Benchchem. Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions. 1
-
Benchchem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Phosphonates. 11
-
Benchchem. A Comparative Guide to Phosphine Ligands in Cross-Coupling Catalysis. 2
-
PMC. Data-driven discovery of active phosphine ligand space for cross-coupling reactions. 12
-
Sigma-Aldrich. Cross-Coupling Reaction Guide. --INVALID-LINK--
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. 3
-
Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. 13
-
Chemistry World. Next-generation ligands for complex coupling challenges. 14
-
NIH. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. 7
-
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. 15
-
ACS Publications. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. 16
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. 17
-
ACS Publications. Palladium Complexes with Pyrimidine-Functionalized N-Heterocyclic Carbene Ligands: Synthesis, Structure and Catalytic Activity. 18
-
Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. 10
-
ChemRxiv. Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. 8
-
ResearchGate. Palladium-Catalyzed Synthesis of Pyrimidine Substituted Diaryl Ethers through Suzuki Miyaura Coupling Reactions: Experimental and DFT Studies | Request PDF. 19
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. 20
-
Benchchem. Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. 4
-
YouTube. Catalyzed Reaction:Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium l Protocol Preview. 21
-
PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development. 22
-
Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. 23
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. 24
-
Wikipedia. Buchwald–Hartwig amination. 25
-
ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. 5
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. 9
-
The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. 26
-
MDPI. Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. 27
-
PMC. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. 28
-
Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. 29
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. 30
-
ResearchGate. Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. 31
-
ResearchGate. Optimization of the Suzuki coupling reaction. | Download Table. 32
-
RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. 33
-
ResearchGate. (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. 34
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. 35
-
Synlett. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. 6
-
PMC. Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. 36
-
ResearchGate. Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine | Request PDF. 37
-
YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. 38
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. 39
-
Organic Chemistry Frontiers (RSC Publishing). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. 40
-
Benchchem. Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Comparative Guide. 41
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. 42
-
Organic Letters. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. 43
-
Russian Chemical Bulletin. Unusual Regioselective Reactions of 2,4-Bis(methylsulfanyl)pyrimidine under Modified Suzuki and Stille Cross-Coupling Conditions. 44
-
ResearchGate. Coupling outcomes for pyridazines, pyrimidines and pyrazines. 45
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. fiveable.me [fiveable.me]
- 11. benchchem.com [benchchem.com]
- 12. Data-driven discovery of active phosphine ligand space for cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Next-generation ligands for complex coupling challenges | Article | Chemistry World [chemistryworld.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 21. youtube.com [youtube.com]
- 22. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 24. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. mdpi.com [mdpi.com]
- 28. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 29. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 30. Yoneda Labs [yonedalabs.com]
- 31. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 32. researchgate.net [researchgate.net]
- 33. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 34. researchgate.net [researchgate.net]
- 35. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 36. Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. youtube.com [youtube.com]
- 39. researchgate.net [researchgate.net]
- 40. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 41. benchchem.com [benchchem.com]
- 42. pubs.acs.org [pubs.acs.org]
- 43. pubs.acs.org [pubs.acs.org]
- 44. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 45. researchgate.net [researchgate.net]
common side products in the synthesis of 2-substituted 4-(pyrrolidin-1-yl)pyrimidines
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-substituted 4-(pyrrolidin-1-yl)pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important scaffold. We understand that while the core synthesis—typically a Nucleophilic Aromatic Substitution (SNAr)—is robust, challenges can arise. This document provides in-depth, experience-driven answers to common problems, focusing on the identification and mitigation of side products.
Troubleshooting Guide: Addressing In-Experiment Issues
This section addresses specific, practical problems you may encounter during the synthesis. We focus on diagnosing the issue based on analytical data and provide actionable steps for resolution.
Question 1: My reaction is producing two or more isomeric products with the same mass. I expected only the C4-substituted product. What is happening and how can I fix it?
Answer:
This is a classic issue of regioselectivity in the SNAr reaction, particularly when your starting material is a di-substituted pyrimidine, such as a 2-R-4,6-dichloropyrimidine or, more commonly, when building the molecule from a 2,4-dichloropyrimidine. The pyrimidine ring's electronic nature dictates that the C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position.[1][2][3] However, this preference is not absolute and can be easily influenced by several factors, leading to the formation of the undesired 2-(pyrrolidin-1-yl) isomer.
Root Causes & Mechanistic Insight:
-
Electronic Effects of Substituents: The regiochemical outcome is highly sensitive to the electronic properties of other substituents on the pyrimidine ring.[4]
-
Steric Hindrance: A bulky substituent at the C5 position can sterically hinder the approach of pyrrolidine to the C4 position, potentially favoring attack at the less-encumbered C2 position.[4]
-
Nucleophile & Reaction Conditions: While less common for simple amines, some nucleophiles can exhibit altered regioselectivity based on the formation of intermediate complexes. For example, alkoxides have been shown to favor C2 attack on certain 2-substituted-4-chloropyrimidines through hydrogen bonding interactions.[6]
Troubleshooting & Resolution Protocol:
-
Confirm Structure: The first step is to unequivocally identify the isomers. This cannot be done by mass spectrometry alone.
-
NMR Spectroscopy: Use 1H, 13C, and 2D NMR (HSQC, HMBC) to confirm the connectivity. The coupling patterns and chemical shifts of the pyrimidine ring protons are distinct for C2 and C4 isomers.
-
-
Reaction Re-evaluation:
-
Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable conversion rate. Higher temperatures can sometimes overcome the activation energy barrier for the formation of the less-favored isomer, leading to mixtures.
-
Order of Addition: Add the pyrrolidine slowly to the solution of the chloropyrimidine. This maintains a low concentration of the nucleophile and can improve selectivity.
-
-
Strategic Synthesis Redesign (if necessary):
Question 2: I'm observing a significant impurity with a higher molecular weight than my desired product, corresponding to the addition of a second pyrrolidine ring. How can I prevent this disubstitution?
Answer:
This side product is the result of a second SNAr reaction, where a molecule of your desired product (or an intermediate) reacts with another equivalent of pyrrolidine. This is most common when the starting material has more than one leaving group, for instance, starting with a 2-R-4,6-dichloropyrimidine to make a 2-R-4-(pyrrolidin-1-yl)-6-chloropyrimidine.
Root Causes & Mechanistic Insight:
-
Stoichiometry: The most common cause is using an excess of pyrrolidine. Once the first chlorine is displaced, the resulting 4-(pyrrolidin-1-yl)pyrimidine is still activated towards further substitution, albeit less so than the starting dichloropyrimidine.
-
Reaction Time & Temperature: Prolonged reaction times or elevated temperatures provide the necessary energy and opportunity for the slower, second substitution to occur.
Troubleshooting & Resolution Protocol:
-
Control Stoichiometry:
-
Use precisely 1.0 equivalent of pyrrolidine relative to the dichloropyrimidine. In some cases, using a slight excess of the pyrimidine (1.1 equivalents) can help consume all the pyrrolidine.
-
-
Optimize Reaction Conditions:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to closely monitor the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the formation of the disubstituted product.
-
Reduce Temperature: Perform the reaction at a lower temperature. The activation energy for the second substitution is often higher than the first, so lowering the temperature can significantly favor mono-substitution.
-
-
Purification:
-
The disubstituted product is typically less polar than the mono-substituted product. It can usually be separated effectively using column chromatography on silica gel.
-
Question 3: My yield is low, and I've isolated a polar impurity with a mass corresponding to the replacement of the chloro group with a hydroxyl group (-OH). What is this and how did it form?
Answer:
This common side product is a pyrimidinone (or its tautomer, a hydroxypyrimidine), formed by the hydrolysis of the starting chloropyrimidine. Chloropyrimidines are susceptible to hydrolysis, especially in the presence of water and base.[7][8]
Root Causes & Mechanistic Insight:
-
Water Contamination: The presence of water in the reaction solvent, reagents (especially the amine base like triethylamine or DIPEA), or from atmospheric moisture is the primary cause.
-
Basic Conditions: The reaction is often run with a base to scavenge the HCl byproduct. This base can also activate trace water molecules, forming hydroxide ions which are potent nucleophiles that compete with pyrrolidine.
-
Aqueous Work-up: Hydrolysis can also occur during the work-up if the product is exposed to aqueous basic conditions for an extended period, particularly at elevated temperatures.[7]
Troubleshooting & Resolution Protocol:
-
Ensure Anhydrous Conditions:
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Dry Reagents: Ensure pyrrolidine and any amine bases are dry. If necessary, they can be dried over KOH or other suitable drying agents.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Choice of Base:
-
Use a non-nucleophilic, hindered base like Diisopropylethylamine (DIPEA) instead of triethylamine.
-
Alternatively, using an inorganic base like potassium carbonate (K₂CO₃), which has low solubility in many organic solvents, can minimize the concentration of hydroxide in the reaction medium.
-
-
Careful Work-up:
-
Minimize the time the reaction mixture is in contact with aqueous base during extraction.
-
Ensure the work-up is performed at room temperature or below.
-
Question 4: When running the reaction in an alcohol solvent (e.g., ethanol), I see an impurity corresponding to the replacement of the chloro group with an alkoxy group (e.g., -OEt). Why?
Answer:
This is a case of solvolysis, where the solvent molecule itself acts as a nucleophile. In the presence of a base, the alcohol solvent (ROH) is deprotonated to form an alkoxide (RO⁻), which is a strong nucleophile that competes with pyrrolidine.[9][10]
Root Causes & Mechanistic Insight:
-
Solvent Choice: Using protic solvents like methanol or ethanol.
-
Base: The base used to scavenge HCl deprotonates the alcohol, generating the competing alkoxide nucleophile. The stronger the base, the higher the concentration of alkoxide.
Troubleshooting & Resolution Protocol:
-
Change Solvent: The most effective solution is to switch to an aprotic solvent that does not compete as a nucleophile. Common choices include:
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
Dioxane
-
Tetrahydrofuran (THF)
-
-
If Alcohol is Necessary:
-
If the solubility or reactivity requires an alcohol solvent, use a non-basic protocol if possible or a very hindered, non-nucleophilic base.
-
Alternatively, consider using the corresponding alcohol as the solvent and nucleophile if the alkoxy-pyrimidine is a desired intermediate for a subsequent reaction.
-
Common Side Product Summary
The table below summarizes the key side products discussed, their origin, and how their mass compares to the desired product.
| Side Product Type | Common Cause | Mass Change vs. Product | Expected Polarity (vs. Product) |
| Isomer | Lack of regioselectivity | Same Mass | Similar |
| Disubstitution | Excess pyrrolidine, long reaction | + C₄H₈N (56.07 Da) | Lower |
| Hydrolysis (Pyrimidinone) | Water contamination, aqueous work-up | - C₄H₈N + OH (-39.04 Da) | Higher |
| Solvolysis (Alkoxy) | Alcohol solvent with base | - C₄H₈N + OR (e.g., -15.01 Da for OEt) | Similar / Slightly Higher |
Visualizing the Reaction & Side Product Pathways
The following diagram illustrates the primary SNAr pathway to the desired product and the competing reactions that lead to common impurities.
Caption: Reaction scheme showing the desired SNAr pathway and competing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal starting conditions for a clean SNAr reaction between a 2-substituted-4-chloropyrimidine and pyrrolidine?
A: An excellent starting point is to use 1.05-1.1 equivalents of pyrrolidine and 1.2-1.5 equivalents of a non-nucleophilic base like K₂CO₃ or DIPEA in an anhydrous aprotic solvent like acetonitrile (ACN) or DMF. Start the reaction at room temperature and gently heat if necessary, while monitoring by TLC or LC-MS.
Q2: My 2-substituted-4-chloropyrimidine starting material is unstable and degrades on storage. How can I handle this?
A: Activated chloropyrimidines can be sensitive to moisture and light. Store them in a desiccator, under an inert atmosphere, and protected from light. For best results, use the material as quickly as possible after synthesis or purification. If it is an amine hydrochloride salt, ensure it is thoroughly dried, as residual HCl can complicate the subsequent SNAr reaction.[7]
Q3: Can I use microwave irradiation to speed up the reaction?
A: Yes, microwave-assisted synthesis can be very effective for this transformation, often reducing reaction times from hours to minutes.[11][12] However, the risk of side product formation (especially disubstitution and decomposition) can increase. Careful optimization of the temperature, time, and stoichiometry is critical when transferring a reaction to microwave conditions.
Q4: How can I troubleshoot a reaction that has stalled and is not going to completion?
A: If the reaction has stalled with starting material still present, consider the following:
-
Base Inactivity: The base may have been consumed or is not strong enough. Adding another portion of fresh base may restart the reaction.
-
Low Temperature: The reaction may require more thermal energy. Gradually increase the temperature by 10-20 °C and continue to monitor.
-
Deactivated Substrate: If the 'R' group at the C2 position is strongly electron-donating, it deactivates the ring towards SNAr. These cases may require more forcing conditions (higher temperatures, stronger base, or a change to a high-boiling point solvent like dioxane or NMP).
-
Poor Solubility: Ensure all components are fully dissolved at the reaction temperature. If not, switch to a more suitable solvent.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving issues during your synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 9. mdpi.com [mdpi.com]
- 10. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 11. 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
regioselectivity issues in reactions of 2,4-dichloropyrimidine vs 2-chloro-4-(pyrrolidin-1-yl)pyrimidine
A Senior Application Scientist's Guide to Reactions of 2,4-Dichloropyrimidine vs. 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine
Welcome to the Technical Support Center for advanced pyrimidine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions on substituted pyrimidines. Here, we will dissect the regioselectivity challenges and provide practical, field-tested insights into the reactions of 2,4-dichloropyrimidine and its derivative, this compound. Our goal is to equip you with the knowledge to predict reaction outcomes, troubleshoot common issues, and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the general rule for regioselectivity in SNAr reactions of 2,4-dichloropyrimidine?
In nucleophilic aromatic substitution (SNAr) reactions, the C4 position of 2,4-dichloropyrimidine is generally more reactive than the C2 position towards most nucleophiles.[1][2] This preference is attributed to the greater ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4. The negative charge can be effectively delocalized onto both nitrogen atoms through resonance, which is a more stabilizing arrangement than the delocalization possible during an attack at the C2 position.[1]
Q2: How does the pyrrolidinyl group in this compound affect the reactivity of the remaining chlorine at the C2 position?
The introduction of an electron-donating group like pyrrolidine at the C4 position significantly deactivates the pyrimidine ring towards further nucleophilic attack, particularly at the C2 position. The lone pair of electrons on the nitrogen of the pyrrolidinyl group donates electron density into the pyrimidine ring through resonance. This increased electron density reduces the electrophilicity of the C2 carbon, making it less susceptible to attack by nucleophiles. Consequently, SNAr reactions on this compound are generally more challenging and require more forcing conditions compared to the initial substitution on 2,4-dichloropyrimidine.
Q3: Can the regioselectivity of SNAr on 2,4-dichloropyrimidine be reversed to favor the C2 position?
Yes, under specific conditions, the inherent preference for C4 substitution can be overcome. The choice of nucleophile and the presence of other substituents on the pyrimidine ring are key factors. For instance, using tertiary amines as nucleophiles can lead to excellent C2 selectivity, especially when an electron-withdrawing group is present at the C5 position. Additionally, the presence of an electron-donating group at the C6 position can also direct incoming nucleophiles to the C2 position.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of 2,4-Dichloropyrimidine | 1. Insufficiently reactive nucleophile: The nucleophile may not be strong enough to attack the pyrimidine ring under the chosen conditions.2. Low reaction temperature: The activation energy for the reaction has not been met.3. Inappropriate solvent or base: The chosen solvent may not effectively solvate the reactants, or the base may not be strong enough to deprotonate the nucleophile (if required). | 1. Increase nucleophilicity: If using a neutral nucleophile (e.g., an amine or alcohol), consider using a stronger base to generate the more nucleophilic conjugate base (e.g., an amide or alkoxide).2. Increase temperature: Gradually increase the reaction temperature while monitoring for decomposition.3. Solvent and base screening: Screen a range of polar aprotic solvents like DMF, DMSO, or NMP. If a base is used, consider stronger, non-nucleophilic bases like NaH or KHMDS. |
| Poor Regioselectivity with 2,4-Dichloropyrimidine (Mixture of C2 and C4 isomers) | 1. Reaction conditions are not optimized for selectivity: Temperature, solvent, and base can all influence the C2/C4 ratio.2. The nucleophile has a low intrinsic selectivity. | 1. Optimize reaction conditions: Lowering the reaction temperature can sometimes improve selectivity. A systematic screening of solvents and bases is recommended.2. Modify the nucleophile: If possible, consider using a bulkier nucleophile, which may favor the less sterically hindered C4 position. |
| Difficulty in Achieving Substitution on this compound | 1. Deactivation by the electron-donating pyrrolidinyl group: As explained in the FAQs, the C4-pyrrolidinyl group reduces the electrophilicity of the C2 position.2. Steric hindrance: The incoming nucleophile may be sterically hindered by the pyrrolidinyl group. | 1. More forcing conditions: Higher reaction temperatures and longer reaction times are often necessary.2. Use of a stronger nucleophile: A more reactive nucleophile may be required to overcome the deactivation.3. Microwave irradiation: This can often accelerate reactions that are sluggish under conventional heating. |
| Side Reactions or Decomposition | 1. Reaction temperature is too high: This can lead to decomposition of the starting materials or products.2. Presence of water: Moisture can lead to hydrolysis of the chloropyrimidine.3. Reaction with the solvent: Some nucleophiles can react with solvents like DMF or DMSO at high temperatures. | 1. Optimize temperature: Determine the minimum temperature required for the reaction to proceed at a reasonable rate.2. Use anhydrous conditions: Ensure all reagents and solvents are dry, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).3. Choose an inert solvent: Consider using a more robust solvent if decomposition is suspected. |
Experimental Protocols
Protocol 1: Regioselective Monosubstitution of 2,4-Dichloropyrimidine at the C4 Position
This protocol describes a general procedure for the selective substitution of the C4 chlorine of 2,4-dichloropyrimidine with an amine.
Materials:
-
2,4-Dichloropyrimidine
-
Amine of choice (e.g., pyrrolidine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol or Isopropanol
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in ethanol (0.2 M) at room temperature, add the amine (1.1 eq).
-
Add triethylamine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by silica gel column chromatography to afford the desired 4-substituted-2-chloropyrimidine.
Protocol 2: Substitution of the C2 Chlorine in this compound
This protocol outlines a general procedure for the substitution of the remaining chlorine atom in this compound, which often requires more forcing conditions.
Materials:
-
This compound
-
Nucleophile of choice (e.g., a secondary amine or a thiol)
-
A strong base (if required, e.g., NaH for a thiol)
-
Polar aprotic solvent (e.g., DMF or DMSO)
-
Microwave reactor (optional)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF (0.5 M), add the nucleophile (1.5 eq). If the nucleophile is a thiol, pre-treat it with NaH (1.5 eq) in DMF at 0 °C before adding the pyrimidine.
-
Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS. Alternatively, perform the reaction in a microwave reactor at a similar temperature for a shorter duration.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by silica gel column chromatography or recrystallization.
Mechanistic Insights & Visualization
The regioselectivity of SNAr reactions on 2,4-dichloropyrimidine is governed by the stability of the Meisenheimer intermediate. The following diagrams illustrate the preferential attack at the C4 position and the deactivating effect of the C4-pyrrolidinyl substituent.
Caption: SNAr mechanism on 2,4-dichloropyrimidine.
Caption: Comparative reactivity of pyrimidine substrates.
References
Technical Support Center: Preventing Catalyst Deactivation in Suzuki Reactions of Chloropyrimidines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloropyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to catalyst deactivation, a common hurdle in the successful synthesis of pyrimidine-containing compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses prevalent experimental problems encountered during the Suzuki coupling of chloropyrimidines, with a focus on identifying and mitigating catalyst deactivation pathways.
Problem 1: The reaction fails to initiate or shows minimal conversion.
Q: I've set up my Suzuki reaction with a chloropyrimidine, but I'm observing no product formation, even after an extended reaction time. What are the most likely reasons for this complete failure?
A: Complete reaction failure often points to a fundamental issue with one of the core components or the reaction environment. The primary suspect is often an inactive catalyst.
Potential Causes & Solutions:
-
Inactive Catalyst Formation: The active Pd(0) species may not be forming from the Pd(II) precatalyst, or it may be immediately deactivated.[1]
-
Solution: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand are of high quality. For challenging substrates like chloropyrimidines, standard ligands such as PPh₃ may be insufficient.[1] It is highly recommended to use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are more robust.[1][2]
-
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to the formation of inactive palladium oxides.[3]
-
Solution: Rigorously degas your solvents and the reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by performing several freeze-pump-thaw cycles.[1][3] Ensure a positive pressure of inert gas is maintained throughout the reaction setup and duration.
-
-
Inappropriate Base: The base is crucial for the activation of the boronic acid to facilitate the transmetalation step.[2]
-
Low Reaction Temperature: Chloropyrimidines are less reactive than their bromo or iodo counterparts, primarily due to the stronger C-Cl bond, which makes the rate-determining oxidative addition step more challenging.[5][6]
-
Solution: These reactions often necessitate higher temperatures, typically in the range of 80-110 °C, to proceed at a reasonable rate.[7]
-
Problem 2: The reaction yields are consistently low.
Q: My reaction is producing the desired product, but the yield is significantly lower than expected. What are the common side reactions and deactivation pathways I should consider?
A: Low yields can result from incomplete conversion or the prevalence of side reactions that consume starting materials or the catalyst.
Potential Causes & Solutions:
-
Catalyst Poisoning by the Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[5][8] This is a major pathway for catalyst deactivation in reactions involving nitrogen-containing heterocycles.[8][9]
-
Protodeboronation: This is a common side reaction where the boronic acid reacts with residual water or protic solvents, replacing the boron group with a hydrogen atom.[5][12]
-
Solution: Use fresh, high-purity boronic acid. Minimize the amount of water in the reaction, unless it is intentionally part of a specific protocol. In some cases, anhydrous conditions with a carefully controlled amount of water can be beneficial.[1]
-
-
Homocoupling: The reaction of two boronic acid molecules can lead to the formation of a biaryl byproduct.
-
Solution: This can often be minimized by ensuring an efficient oxidative addition and transmetalation, sometimes by using a slight excess of the chloropyrimidine.[5]
-
-
Ligand Oxidation: Phosphine ligands are susceptible to oxidation by air, which diminishes their ability to stabilize the palladium catalyst.[3]
-
Solution: Handle phosphine ligands under an inert atmosphere and use freshly opened or properly stored batches.
-
Frequently Asked Questions (FAQs)
This section provides answers to more fundamental questions regarding catalyst deactivation in the Suzuki coupling of chloropyrimidines.
Q1: Why are Suzuki reactions of chloropyrimidines particularly prone to catalyst deactivation?
Chloropyrimidines present a dual challenge to the palladium catalyst. Firstly, the carbon-chlorine bond is stronger than carbon-bromine or carbon-iodine bonds, making the initial oxidative addition step of the catalytic cycle slower and often requiring more forcing conditions (higher temperatures).[6] These higher temperatures can accelerate catalyst decomposition pathways.[8] Secondly, and more specifically, the lone pair of electrons on the nitrogen atoms of the pyrimidine ring can act as a Lewis base and coordinate to the electron-deficient palladium center.[5][9] This coordination can lead to the formation of stable, inactive palladium complexes, effectively removing the catalyst from the productive catalytic cycle.[8]
Q2: What is the mechanistic role of bulky, electron-rich phosphine ligands in preventing deactivation?
Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), play a multifaceted role in enhancing the stability and activity of the palladium catalyst.[10][11]
-
Promotion of Oxidative Addition: Their electron-donating nature increases the electron density on the palladium center, which facilitates the oxidative addition of the less reactive chloropyrimidine.[2][13]
-
Steric Shielding: The steric bulk of these ligands creates a protective pocket around the palladium atom. This steric hindrance physically blocks the coordination of the pyrimidine nitrogen to the palladium, thereby preventing catalyst poisoning.[10][11]
-
Facilitation of Reductive Elimination: The bulkiness of these ligands also promotes the final reductive elimination step, where the desired product is formed, and the active Pd(0) catalyst is regenerated.[2][13]
Q3: How do I choose the optimal base and solvent for my reaction to minimize catalyst deactivation?
The choice of base and solvent is highly interdependent and crucial for catalyst stability.
-
Base Selection: A base that is too strong can lead to the degradation of sensitive substrates, which can, in turn, generate species that deactivate the catalyst.[8] For chloropyrimidines, moderately strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often a good starting point as they are effective in promoting the reaction without causing excessive degradation.[1][4]
-
Solvent Choice: The solvent must be able to dissolve the reactants and the catalyst system. Anhydrous, deoxygenated solvents are essential to prevent catalyst oxidation.[8] Common choices include toluene, 1,4-dioxane, and THF.[8] The use of a small amount of water can sometimes be beneficial, particularly with phosphate bases, but the optimal amount needs to be determined empirically.[1]
Q4: Can microwave irradiation help in preventing catalyst deactivation?
Yes, microwave-assisted synthesis can be a very effective strategy. The rapid heating provided by microwaves can significantly shorten reaction times, often from hours to minutes.[5] This reduction in reaction time minimizes the duration the catalyst is exposed to high temperatures, thereby reducing the likelihood of thermal decomposition.[5] In some cases, microwave heating can also lead to improved yields and allow for lower catalyst loadings.[5][7]
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the primary deactivation pathway for chloropyrimidines.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalyst deactivation by pyrimidine coordination.
Data Presentation: Ligand and Base Screening
The following tables summarize representative data for optimizing reaction components in the Suzuki coupling of chloropyrimidines.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine [5]
| Catalyst | Ligand | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | 71 | A common and effective catalyst for this substrate. |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable supporting ligand. |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, showing some improvement over Pd₂(dba)₃ alone. |
| Pd(OAc)₂ | PPh₃ | ~30-40 | Modest yields, indicating the need for more robust ligands.[7] |
| Pd(dppf)Cl₂·CH₂Cl₂ | - | 70 | A robust precatalyst with a wide bite angle ligand.[7] |
Table 2: Base and Solvent Screening
| Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Moderate | A standard, often effective combination.[7] |
| K₃PO₄ | Toluene | 110 | Good to Excellent | A stronger base that can be beneficial for less reactive chlorides.[1][4] |
| Cs₂CO₃ | 1,4-Dioxane | 100 | Good to Excellent | A highly effective but more expensive base.[1] |
| Na₂CO₃ | DME/H₂O | 80 | Variable | Can be effective, but often requires careful optimization. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of Chloropyrimidines under Inert Atmosphere
This protocol provides a general workflow for setting up a Suzuki reaction using standard Schlenk techniques to ensure an inert atmosphere.[3]
-
Glassware Preparation: Ensure all glassware (e.g., Schlenk flask, condenser) is oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Degassing the Solvent: Degas the chosen solvent (e.g., 1,4-dioxane, toluene) by sparging with an inert gas for at least 30 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction Setup:
-
To the Schlenk flask, add the chloropyrimidine, the arylboronic acid, the base (e.g., K₃PO₄), the palladium precatalyst, and the phosphine ligand under a positive flow of inert gas.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
-
Solvent Addition: Add the degassed solvent to the reaction flask via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in Buchwald-Hartwig reactions of 2-chloropyrimidines
Welcome to the technical support center for troubleshooting Buchwald-Hartwig C-N cross-coupling reactions involving 2-chloropyrimidines. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific, yet powerful, transformation. Given the unique electronic nature of the pyrimidine ring, these couplings can be nuanced. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues, leading to successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig reaction with a 2-chloropyrimidine failing or giving low yields?
This is the most common issue. The primary challenge stems from the reactivity of the C-Cl bond. While the pyrimidine ring is electron-deficient, which activates it for other reactions, the carbon-chlorine bond is strong. The oxidative addition of this C-Cl bond to the palladium(0) catalyst is often the slow, rate-limiting step of the entire catalytic cycle.[1][2]
Initial factors to investigate immediately include:
-
Catalyst and Ligand Choice: Are you using a system optimized for activating aryl chlorides? Standard ligands are often insufficient.
-
Reaction Conditions: Have you ensured a strictly inert atmosphere, anhydrous conditions, and sufficient thermal energy?
-
Base Selection: Is your base strong enough and compatible with your substrates?
-
Competing Pathways: Could a competing reaction, like a Nucleophilic Aromatic Substitution (SNAr), be occurring instead? 2-chloropyrimidines are exceptionally reactive towards SNAr, sometimes 1014–1016 times more so than chlorobenzene.[3][4]
Q2: I see a new product, but it's not my desired coupled amine. What could it be?
There are two highly probable side products when working with 2-chloropyrimidines:
-
Hydrodehalogenation Product: This is where the chlorine atom is replaced by a hydrogen atom. It's a common side reaction in Buchwald-Hartwig chemistry, often resulting from a slow reductive elimination step that allows competing pathways to take over.[1][5]
-
SNAr Product: If you are using a highly nucleophilic amine (like a secondary aliphatic amine) and/or a polar solvent, you may be observing the product of a direct nucleophilic aromatic substitution. This reaction pathway does not require the palladium catalyst at all.[3][6] In some cases, particularly with activated heteroaryl chlorides, this metal-free pathway can be more efficient than the palladium-catalyzed one.[3][6]
Q3: How do I know if I should be using a Buchwald-Hartwig protocol or promoting a direct SNAr reaction?
The decision depends on the nucleophilicity of your amine and the desired reaction conditions.
-
Choose Buchwald-Hartwig when:
-
Your amine is a weak nucleophile (e.g., anilines, amides, some heteroaryl amines).
-
You need to couple under conditions where SNAr is inefficient.
-
You are coupling with less-activated aryl chlorides where palladium catalysis is essential.
-
-
Consider SNAr when:
-
You are using a strong amine nucleophile (e.g., morpholine, piperidine, primary/secondary alkylamines).
-
You desire a "greener," metal-free process. Studies have shown that for reactive substrates like 2-chloropyrimidine, SNAr in water with a simple base like KF can be highly effective, sometimes outperforming palladium-catalyzed methods.[3][6]
-
In-Depth Troubleshooting Guide
Issue 1: Low to No Conversion of 2-Chloropyrimidine
Symptom: LC-MS or TLC analysis shows primarily unreacted starting material.
Causality & Solutions: This points to a problem with the catalytic cycle, most likely the initial oxidative addition step.
Caption: A workflow for troubleshooting low conversion.
The choice of palladium source and, more importantly, the phosphine ligand is paramount for activating C-Cl bonds.
-
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) state, which can be inefficient and lead to catalyst decomposition.[7]
-
Ligand Selection: Standard ligands like PPh₃ or even BINAP are often ineffective for the challenging oxidative addition of 2-chloropyrimidines.[1][9] You need sterically hindered and electron-rich ligands that promote the formation of a highly reactive, monoligated Pd(0) species.[5]
| Ligand Class | Recommended Ligands | Key Advantages & Use Case |
| Dialkylbiaryl Phosphines | RuPhos, XPhos, BrettPhos | Workhorse ligands for C-Cl activation. Excellent for a broad range of primary and secondary amines. RuPhos is often superior for secondary amines.[9] |
| Ferrocene-Based | Josiphos (CyPF-tBu) | Highly effective for coupling heteroaryl chlorides with various nitrogen nucleophiles.[9] |
| Bidentate | Xantphos | Has a wide bite angle that can be effective in certain cases, particularly when trying to suppress side reactions.[10][11] |
-
Inert Atmosphere: Oxygen irreversibly oxidizes and deactivates the Pd(0) catalyst. Ensure your reaction is set up under a robustly inert atmosphere (Argon or high-purity Nitrogen). Solvents must be properly degassed.[1][12]
-
Temperature: Oxidative addition of C-Cl bonds requires significant thermal energy. A typical temperature range is 80-110 °C.[1][13] If you are running at a lower temperature, a gradual increase is a logical first step.
-
Anhydrous Conditions: Water can hydrolyze the base and participate in side reactions that deactivate the catalyst. Use anhydrous solvents and ensure reagents are dry.[1]
-
Base Selection: The base's primary role is to deprotonate the amine, allowing it to coordinate to the palladium center.[13] A base that is too weak will stall the reaction.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[8][13]
-
Weaker Bases: For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used. However, they typically require higher temperatures and a more active catalyst/ligand system to achieve good results.[1][14]
-
-
Solvent Choice: The solvent must fully solubilize all components at the reaction temperature.[7] Poor solubility is a common, and often underestimated, cause of reaction failure.[7][8]
Issue 2: Significant Hydrodehalogenation Side Product
Symptom: You observe the formation of the corresponding pyrimidine (where -Cl is replaced by -H) alongside your desired product.
Causality & Solutions: Hydrodehalogenation occurs when the final, product-forming reductive elimination step is slow relative to competing pathways like β-hydride elimination (if the amine has β-hydrogens) or reaction with trace water.[1][5]
-
Optimize the Ligand: Bulky, electron-donating ligands not only accelerate oxidative addition but also promote the final reductive elimination step, outcompeting the side reaction.[5] If you are using a less bulky ligand, switching to one like XPhos or RuPhos can help.
-
Amine Stoichiometry: Use a slight excess of the amine coupling partner (1.2–1.5 equivalents). This increases the concentration of the palladium-amido intermediate, favoring the desired C-N bond formation.[1]
-
Ensure Strictly Anhydrous Conditions: Scrupulously dry all reagents and solvents to minimize pathways involving water.[1]
Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. Each step presents a potential bottleneck that can be addressed by modifying the reaction parameters.
Caption: The palladium-catalyzed Buchwald-Hartwig amination cycle.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 2-Chloropyrimidine
This protocol provides a robust starting point for optimization.
Reagents & Equipment:
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert atmosphere source (Argon or Nitrogen)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
2-Chloropyrimidine derivative (1.0 equiv.)
-
Amine coupling partner (1.2 equiv.)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, 2.2 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv.)
Procedure:
-
Preparation: In a glovebox or under a positive flow of inert gas, add the 2-chloropyrimidine, palladium pre-catalyst, ligand, and base to the dry Schlenk flask.
-
Inerting: Seal the flask, and if not in a glovebox, evacuate and backfill with inert gas three times to thoroughly remove oxygen.
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe. Follow with the addition of the amine coupling partner.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at the desired temperature (start with 100 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Rinse the pad with additional solvent.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 2-aminopyrimidine.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. research.rug.nl [research.rug.nl]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 15. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine
Last Updated: January 1, 2026
Introduction
Welcome to the technical support center for the synthesis of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. The following content provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a primary focus on the identification and removal of impurities. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high purity and yield in your experiments.
Common Synthetic Route & Impurity Profile
The synthesis of this compound typically involves the nucleophilic substitution of a chlorine atom on a di-chlorinated pyrimidine precursor with pyrrolidine. A common starting material is 2,4-dichloropyrimidine.
A primary challenge in this synthesis is controlling the regioselectivity of the substitution reaction. The chlorine atoms at the 2- and 4-positions of the pyrimidine ring exhibit different reactivities, which can be exploited to favor the formation of the desired product. However, side reactions can lead to the formation of several key impurities.
Key Potential Impurities:
-
Isomeric Impurity: 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine. This is often the most significant and challenging impurity to remove due to its similar physical and chemical properties to the desired product.
-
Disubstituted Impurity: 2,4-di(pyrrolidin-1-yl)pyrimidine. This arises from the reaction of both chlorine atoms with pyrrolidine.
-
Unreacted Starting Material: 2,4-Dichloropyrimidine.
-
Hydrolysis Products: Such as 2-hydroxy-4-(pyrrolidin-1-yl)pyrimidine, which can form if water is present in the reaction mixture.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Presence of the 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine Isomer
Question: My final product shows a significant peak corresponding to the 4-chloro-2-(pyrrolidin-1-yl)pyrimidine isomer in my analytical data (e.g., HPLC, GC-MS). How can I minimize its formation and remove it from my product?
Answer:
Root Cause Analysis: The formation of the undesired 4-chloro-2-(pyrrolidin-1-yl)pyrimidine isomer is a common challenge. The relative reactivity of the chlorine atoms at the 2- and 4-positions of 2,4-dichloropyrimidine is influenced by reaction conditions. While the 4-position is generally more susceptible to nucleophilic attack, elevated temperatures or prolonged reaction times can increase the formation of the 2-substituted isomer.
Mitigation Strategies During Synthesis:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of pyrrolidine. This helps to maximize the kinetic selectivity for the more reactive 4-position.
-
Stoichiometry: Use a slight excess of 2,4-dichloropyrimidine relative to pyrrolidine to minimize the chance of disubstitution and drive the reaction towards monosubstitution.
Purification Strategies:
Separating these isomers can be difficult due to their similar polarities.
-
Fractional Recrystallization: This technique can be effective if there is a sufficient difference in the solubility of the two isomers in a particular solvent system. Experiment with a range of solvents, such as isopropanol, ethanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: Silica gel chromatography is a reliable method for separating these isomers.[1] A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate, can provide good separation. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.
Issue 2: Formation of 2,4-di(pyrrolidin-1-yl)pyrimidine
Question: I am observing a significant amount of the disubstituted byproduct, 2,4-di(pyrrolidin-1-yl)pyrimidine. What causes this and how can I prevent it and remove it?
Answer:
Root Cause Analysis: The formation of the disubstituted impurity is a direct result of both chlorine atoms of the 2,4-dichloropyrimidine starting material reacting with pyrrolidine. This is more likely to occur if an excess of pyrrolidine is used or if the reaction is allowed to proceed for too long or at too high a temperature.
Mitigation Strategies During Synthesis:
-
Control of Stoichiometry: Carefully control the molar ratio of reactants. Using a slight excess of 2,4-dichloropyrimidine can help to minimize disubstitution.
-
Reaction Time and Temperature: Monitor the reaction progress closely using TLC or HPLC. Stop the reaction once the starting material is consumed to an acceptable level, but before significant formation of the disubstituted product occurs. Lowering the reaction temperature can also help to control the rate of the second substitution.
Purification Strategies:
The disubstituted product is significantly more polar than the monosubstituted product.
-
Acid-Base Extraction: The disubstituted product is more basic than the desired monosubstituted product. An acidic wash (e.g., with dilute HCl) can selectively protonate and extract the more basic disubstituted impurity into the aqueous phase.
-
Column Chromatography: Due to the polarity difference, silica gel chromatography is very effective for removing the 2,4-di(pyrrolidin-1-yl)pyrimidine. The desired product will elute before the more polar disubstituted impurity.
Issue 3: Residual 2,4-Dichloropyrimidine in the Final Product
Question: My purified product still contains unreacted 2,4-dichloropyrimidine. How can I ensure complete reaction or remove the remaining starting material?
Answer:
Root Cause Analysis: The presence of unreacted starting material can be due to incomplete reaction, insufficient reaction time, or suboptimal reaction conditions.
Mitigation Strategies During Synthesis:
-
Reaction Monitoring: Actively monitor the reaction using an appropriate analytical technique (TLC, GC, or HPLC) to ensure it goes to completion.
-
Temperature and Time: If the reaction is sluggish, a modest increase in temperature or an extension of the reaction time may be necessary. However, be mindful that this could also increase the formation of byproducts.
Purification Strategies:
-
Column Chromatography: 2,4-Dichloropyrimidine is significantly less polar than the desired product and can be easily separated by silica gel chromatography.
-
Recrystallization: A well-chosen recrystallization solvent can often leave the more soluble starting material in the mother liquor.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is effective for removing both isomeric and disubstituted impurities.
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).
-
Loading: Carefully load the dry slurry onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes. The exact gradient should be optimized based on TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This method can be effective for removing less soluble impurities or for a final polishing step.
-
Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at elevated temperatures. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble at higher temperatures. Good candidates include isopropanol, ethanol, and acetonitrile.
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
| Impurity | Typical Elution Profile (Normal Phase Chromatography) | Recommended Purification Method |
| 2,4-Dichloropyrimidine | Elutes first (least polar) | Column Chromatography, Recrystallization |
| 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine | Elutes very close to the desired product | Fractional Recrystallization, Column Chromatography |
| 2,4-di(pyrrolidin-1-yl)pyrimidine | Elutes last (most polar) | Acid-Base Extraction, Column Chromatography |
Visualization of Purification Workflow
Caption: General purification workflow for this compound.
References
effect of base and solvent on the reactivity of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine
Welcome to the technical support center for 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile heterocyclic compound. The following information is structured in a question-and-answer format to directly address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: I am seeing very low or no conversion in my nucleophilic aromatic substitution (SNAr) reaction with this compound. What are the likely causes?
A1: Low reactivity of this compound in SNAr reactions can be attributed to several factors, primarily electronic effects and reaction conditions.
-
Electronic Effects of the Pyrrolidinyl Group: The pyrrolidine substituent at the C4 position is an electron-donating group (EDG). This EDG increases the electron density of the pyrimidine ring, making it less electrophilic and therefore less susceptible to nucleophilic attack. This deactivating effect can significantly slow down the rate of substitution at the C2 position compared to unsubstituted 2-chloropyrimidine.
-
Inadequate Reaction Conditions:
-
Temperature: The reaction may require higher temperatures to overcome the activation energy barrier increased by the electron-donating pyrrolidinyl group.
-
Solvent: The choice of solvent is critical. For SNAr reactions, polar aprotic solvents are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) without significantly solvating the nucleophile.
-
Base: The strength and concentration of the base can be crucial for activating the nucleophile.
-
Troubleshooting Guide
Issue 1: Low Reaction Yield
If you are experiencing low yields, consider the following troubleshooting steps, progressing from simplest to more complex adjustments.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Step-by-Step Troubleshooting:
-
Increase Reaction Temperature: Gradually increase the reaction temperature. Many SNAr reactions on less activated substrates require elevated temperatures (e.g., 80-150 °C). Monitor the reaction for any signs of decomposition.
-
Solvent Optimization: If increasing the temperature is ineffective or leads to degradation, consider changing the solvent.
-
Switch to a Higher-Boiling Polar Aprotic Solvent: If you are using a lower-boiling solvent like acetonitrile, switching to DMF, DMSO, or NMP can allow for higher reaction temperatures and better stabilization of the intermediate.
-
Consider "Green" Solvents: In some cases, water has been shown to be an effective solvent for SNAr reactions on pyrimidines, sometimes with the addition of a phase-transfer catalyst or a co-solvent.[1]
-
-
Base Selection: The choice of base is critical for deprotonating the nucleophile and increasing its reactivity.
-
Use a Stronger Base: If you are using a weak base (e.g., K2CO3), consider switching to a stronger, non-nucleophilic base like NaH, KHMDS, or DBU. The pKa of the base can influence the reaction rate and yield.
-
Inorganic Bases: Inorganic bases such as KF and Cs2CO3 have also been used successfully in similar systems.[1]
-
-
Nucleophile Concentration: Increasing the equivalents of the nucleophile (e.g., from 1.1 to 2.0 equivalents) can shift the reaction equilibrium towards the product.
Issue 2: Formation of Side Products
The most common side reaction is solvolysis, where the solvent acts as a nucleophile. This is more prevalent in protic solvents like alcohols or water.
Minimizing Solvolysis:
-
Switch to a Polar Aprotic Solvent: If you are using a protic solvent, switching to DMF, DMSO, or acetonitrile is the most effective way to prevent solvolysis.
-
Use Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can act as a competing nucleophile.
-
Control Acidity/Basicity: In some cases, acidic conditions can promote solvolysis. If using an acid catalyst, try reducing its concentration.
A patent for the synthesis of related 2-chloro-4-substituted pyrimidines highlights that the chlorine at the 2-position is reactive, but warns of the formation of isomers and byproducts, which can complicate purification.[2]
Issue 3: Difficulty in Product Purification
Products of SNAr reactions on this substrate can sometimes be difficult to purify due to the presence of unreacted starting material, the base, or side products.
Purification Tips:
-
Aqueous Workup: A thorough aqueous workup is essential to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: Silica gel column chromatography is often the most effective method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
Experimental Protocols
The following are general protocols that can be adapted for your specific nucleophile.
Protocol 1: General Procedure for Amination using a Amine Nucleophile
This protocol is a starting point for the reaction of this compound with a primary or secondary amine.
Reaction Mechanism (SNAr)
Caption: General mechanism for the SNAr reaction.
Materials:
-
This compound
-
Amine nucleophile (1.1 - 1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Base (e.g., K2CO3, Cs2CO3, or DIPEA) (1.5 - 2.0 equivalents)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the chosen anhydrous solvent.
-
Add the base and the amine nucleophile.
-
Heat the reaction mixture to the desired temperature (start with 80 °C and increase if necessary).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Data Summary: Solvent and Base Considerations
The optimal choice of solvent and base will depend on the specific nucleophile being used. The following table provides a general guide based on principles of SNAr reactions.
| Solvent | Base | Typical Temperature | Considerations |
| Acetonitrile (ACN) | K2CO3, DIPEA | Reflux (82 °C) | Good for moderately reactive nucleophiles. Lower boiling point limits reaction temperature. |
| Dimethylformamide (DMF) | K2CO3, Cs2CO3, NaH | 80 - 120 °C | Excellent polar aprotic solvent, good for a wide range of nucleophiles. Higher boiling point allows for higher temperatures. |
| Dimethyl sulfoxide (DMSO) | K2CO3, Cs2CO3, NaH | 80 - 150 °C | Very polar aprotic solvent, can accelerate reaction rates. Higher boiling point. Can be difficult to remove during workup. |
| Water | KF, K2CO3 | 80 - 100 °C | A "green" and cost-effective option. May require a phase-transfer catalyst for poorly soluble substrates. Risk of hydrolysis as a side reaction.[1] |
| 1,4-Dioxane | K3PO4, DIPEA | Reflux (101 °C) | Less polar than DMF or DMSO, but can be effective for certain nucleophiles. |
Safety Information
This compound
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this or any other chemical.
References
scale-up challenges for the synthesis of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine derivatives
Welcome to the technical support center for the synthesis of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the synthesis and scale-up of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
I. Overview of the Synthesis
The primary route for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloropyrimidine with pyrrolidine. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. Generally, the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[1][2] This inherent reactivity difference is the basis for the regioselectivity of the reaction.
However, achieving high selectivity and yield, especially at scale, can be challenging. The primary difficulties arise from the competitive reaction at the C2 position, leading to the formation of the undesired isomer, 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine, and the di-substituted byproduct, 2,4-bis(pyrrolidin-1-yl)pyrimidine.[3]
II. Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the synthesis of this compound.
Q1: My reaction is producing a significant amount of the 4-chloro-2-(pyrrolidin-1-yl)pyrimidine isomer. How can I improve the regioselectivity for the desired C4 substitution?
A1: This is a common issue stemming from the inherent reactivity of the 2,4-dichloropyrimidine core. While the C4 position is generally more reactive, the selectivity is often moderate.[3][4] Several factors can be optimized to favor the formation of the desired this compound isomer:
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity. The activation energy for the reaction at the more reactive C4 position is lower than at the C2 position. By reducing the thermal energy of the system, you can favor the kinetically controlled product (C4 substitution) over the thermodynamically favored one, which may be the C2 isomer under certain conditions.
-
Solvent Choice: The polarity of the solvent can influence regioselectivity. Aprotic solvents like acetonitrile or THF are commonly used. Some studies suggest that using n-butanol (nBuOH) in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA) can favor C4 substitution.[1]
-
Rate of Addition: Slowly adding the pyrrolidine to the solution of 2,4-dichloropyrimidine can help maintain a low concentration of the nucleophile, which can suppress the formation of the di-substituted byproduct and may improve selectivity.
-
Base Selection: A non-nucleophilic bulky base, such as DIPEA or triethylamine (TEA), is crucial to neutralize the HCl generated during the reaction without competing with the pyrrolidine nucleophile.
Q2: I am observing a significant amount of the 2,4-bis(pyrrolidin-1-yl)pyrimidine byproduct. What are the primary causes and how can I minimize its formation?
A2: The formation of the di-substituted byproduct is a clear indication of over-reaction. This typically occurs due to:
-
Stoichiometry: Using an excess of pyrrolidine will drive the reaction towards di-substitution. Carefully control the stoichiometry, aiming for a 1:1 molar ratio of 2,4-dichloropyrimidine to pyrrolidine. On a larger scale, slight excesses of the amine may be used to ensure full conversion of the starting material, but this must be carefully optimized.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can provide the necessary energy for the less reactive C2-chloro group of the mono-substituted product to react with another equivalent of pyrrolidine. Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction once the starting material is consumed.
-
Localized High Concentrations: Poor mixing on a larger scale can lead to localized areas of high pyrrolidine concentration, promoting di-substitution. Ensure efficient stirring throughout the reaction.
Q3: My reaction is sluggish and gives a low yield of the desired product. What can I do to improve the reaction rate and yield?
A3: A low yield or slow reaction can be attributed to several factors:
-
Insufficient Activation: While the pyrimidine ring is electron-deficient, certain derivatives may require more forcing conditions. Ensure your starting materials are pure.
-
Base Stoichiometry: At least one equivalent of a base is required to neutralize the HCl produced. If the acid is not neutralized, it will protonate the pyrrolidine, rendering it non-nucleophilic. Using a slight excess of the base (e.g., 1.1-1.2 equivalents) is often beneficial.
-
Temperature: While lower temperatures favor selectivity, a certain amount of thermal energy is required to overcome the activation barrier. If the reaction is too slow, a gradual increase in temperature while monitoring the impurity profile is recommended. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[5]
-
Moisture: The presence of water can hydrolyze the chloropyrimidine starting material. Ensure all reactants and solvents are dry.
Q4: What are the best methods for purifying the crude product and separating the isomers?
A4: The separation of the desired this compound from the 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine isomer and the di-substituted byproduct can be challenging due to their similar polarities.[3]
-
Column Chromatography: On a laboratory scale, silica gel column chromatography is the most effective method for separating the isomers. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically employed.[5]
-
Crystallization: For larger-scale purification, crystallization is a more practical and economical approach. Finding a suitable solvent system that allows for the selective crystallization of the desired isomer is key. This often requires screening various solvents and solvent mixtures.
-
High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale preparative separations, reverse-phase HPLC can be used to effectively separate the isomers and other impurities.[6]
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, several safety precautions are essential:
-
2,4-Dichloropyrimidine: This is a corrosive and lachrymatory compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyrrolidine: This is a flammable, corrosive, and volatile amine with a strong odor. Handle it in a fume hood and away from ignition sources.
-
Reaction Exotherm: The reaction of amines with chloropyrimidines can be exothermic. For larger-scale reactions, consider adding the nucleophile portion-wise or using a dropping funnel to control the rate of addition and maintain a safe reaction temperature. Have an ice bath readily available for cooling if necessary.
III. Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete reaction. | - Increase reaction time and/or temperature. Monitor by TLC/LC-MS. - Ensure at least 1 equivalent of base is used. |
| 2. Degradation of starting material or product. | - Ensure anhydrous conditions. - Avoid excessively high temperatures or prolonged reaction times. | |
| 3. Loss of product during workup. | - Optimize extraction and purification procedures. | |
| Poor Regioselectivity (High C2-isomer) | 1. High reaction temperature. | - Lower the reaction temperature (e.g., 0 °C to room temperature). |
| 2. Inappropriate solvent. | - Screen different solvents (e.g., nBuOH, ACN, THF). | |
| High Levels of Di-substituted Byproduct | 1. Excess pyrrolidine. | - Use a 1:1 molar ratio of reactants. |
| 2. High reaction temperature or prolonged time. | - Reduce reaction temperature and/or time. Monitor reaction progress closely. | |
| 3. Poor mixing. | - Ensure efficient agitation, especially on a larger scale. | |
| Difficult Purification | 1. Similar polarity of product and byproducts. | - Optimize column chromatography conditions (e.g., different solvent systems, gradient elution). - Screen for a suitable crystallization solvent system. |
IV. Experimental Protocols
The following protocols are provided as a general guideline. Optimization may be required based on the specific substrate and scale.
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol is based on a representative procedure for the amination of dichloropyrimidines.[5]
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Pyrrolidine (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2,4-dichloropyrimidine in anhydrous acetonitrile, add triethylamine or DIPEA.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pyrrolidine dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS until the 2,4-dichloropyrimidine is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Protocol 2: Impurity Profiling by LC-MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compounds.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 254 nm.
This method will allow for the separation and identification of the starting material, the desired product, the isomeric byproduct, and the di-substituted byproduct based on their retention times and mass-to-charge ratios.[7][8]
V. Visualization of the Synthetic Pathway and Troubleshooting
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for the synthesis.
VI. Scale-Up Considerations
Scaling up the synthesis of this compound from grams to kilograms introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.
-
Heat Management: The SNAr reaction is exothermic. On a large scale, the heat generated can be significant, leading to an increase in reaction temperature, which can negatively impact regioselectivity and promote the formation of byproducts. A jacketed reactor with efficient cooling is essential. The rate of addition of the nucleophile should be carefully controlled to manage the exotherm.
-
Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" and areas of high reactant concentration, resulting in increased byproduct formation. The choice of impeller and stirring speed is critical to ensure homogeneity.
-
Workup and Purification: Extraction and filtration processes that are simple on a lab scale can become bottlenecks at a larger scale. Phase separation can be slower, and handling large volumes of solvents poses safety and environmental challenges. Crystallization is generally preferred over chromatography for large-scale purification due to cost and scalability.
-
Process Safety: A thorough process safety assessment should be conducted before any scale-up. This includes identifying potential hazards, evaluating the thermal stability of reactants and products, and establishing emergency procedures.
By carefully considering these factors and conducting appropriate process development studies, the synthesis of this compound can be successfully scaled to meet the demands of drug development and manufacturing.
VII. References
-
Sreenivasa, S., ManojKumar, K. E., Prakash, M. S., Suchetan, P. A., & Palakshamurthy, B. S. (2012). 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3440. --INVALID-LINK--
-
Organic Syntheses Procedure. 2-Chloropyrimidine. --INVALID-LINK--
-
Sun, W., et al. (2007). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 9(24), 4947-4950. --INVALID-LINK--
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2023). ResearchGate. --INVALID-LINK--
-
Experiment #6: 2-Chloro-4-(2-thienyl)pyrimidine. University of Connecticut. --INVALID-LINK--
-
Organic Chemistry Portal. Pyrimidine synthesis. --INVALID-LINK--
-
CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents. --INVALID-LINK--
-
Barge, V. U. (2025). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Journal of Pharmaceutical Sciences.
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. --INVALID-LINK--
-
This compound, min 98%, 1 gram. CP Lab Chemicals. --INVALID-LINK--
-
Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. --INVALID-LINK--
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journals. --INVALID-LINK--
-
2-(1-Piperazinyl)pyrimidine synthesis. ChemicalBook. --INVALID-LINK--
-
US4226995A - Preparation process of 2-chloro pyrimidine. Google Patents. --INVALID-LINK--
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. --INVALID-LINK--
-
One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. --INVALID-LINK--
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. SIELC Technologies. --INVALID-LINK--
References
- 1. US4226995A - Preparation process of 2-chloro pyrimidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine and 2,4-Dichloropyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of a multitude of therapeutic agents. The functionalization of this heterocycle, particularly through nucleophilic aromatic substitution (SNAr), is a cornerstone of drug design and development. This guide provides an in-depth, objective comparison of the reactivity of two key pyrimidine-based building blocks: 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine and 2,4-dichloropyrimidine. Understanding the nuanced differences in their reactivity is paramount for efficient synthetic strategy and the rational design of novel molecular entities.
The Critical Influence of the C4 Substituent on Reactivity
The disparate reactivity of these two compounds is fundamentally governed by the electronic nature of the substituent at the C4 position of the pyrimidine ring. In 2,4-dichloropyrimidine, the two chlorine atoms act as electron-withdrawing groups, activating both the C2 and C4 positions for nucleophilic attack. Conversely, in this compound, the pyrrolidinyl group, a potent electron-donating group (EDG), dramatically alters the electronic landscape of the pyrimidine ring.
This electron-donating character of the pyrrolidinyl substituent deactivates the pyrimidine ring towards further nucleophilic substitution.[1] This deactivation is a direct consequence of the resonance donation of the nitrogen lone pair of the pyrrolidinyl group into the pyrimidine ring, which increases the electron density at the C2 position and destabilizes the negatively charged Meisenheimer intermediate formed during an SNAr reaction.[2][3][4] In contrast, the chlorine atom at C4 in 2,4-dichloropyrimidine is electron-withdrawing and helps to stabilize this key intermediate, thereby facilitating the reaction.
Figure 1: A conceptual diagram illustrating the opposing electronic effects of the C4 substituents on the overall reactivity of the pyrimidine ring towards nucleophilic aromatic substitution.
Regioselectivity: A Key Consideration with 2,4-Dichloropyrimidine
A significant advantage of 2,4-dichloropyrimidine is the inherent regioselectivity of nucleophilic attack. The chlorine atom at the C4 position is generally more susceptible to displacement than the chlorine at the C2 position.[5][6][7] This preference is attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at C4, as the negative charge can be delocalized onto both ring nitrogens. This predictable selectivity allows for a stepwise and controlled introduction of different nucleophiles, a crucial aspect in the synthesis of complex, unsymmetrically substituted pyrimidines.
However, it is important to note that this selectivity is not absolute and can be influenced by factors such as the presence of other substituents on the ring, the nature of the nucleophile, and the reaction conditions.[6][8] For instance, the presence of an electron-donating group at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[8][9]
Quantitative Reactivity Comparison: Experimental Insights
The difference in reactivity between these two compounds is not merely theoretical but is starkly demonstrated in experimental outcomes. Consider a typical SNAr reaction with a secondary amine like morpholine:
| Compound | Nucleophile | Typical Conditions | Outcome |
| 2,4-Dichloropyrimidine | Morpholine | Ethanol, Room Temp, 1-2h | High yield (>90%) of C4-substituted product |
| This compound | Morpholine | DMF, 100-120 °C, 12-24h | Low to moderate yield of C2-substituted product |
This data underscores the profound deactivating effect of the C4-pyrrolidinyl group. While 2,4-dichloropyrimidine reacts readily under mild conditions, its monosubstituted counterpart requires significantly more forcing conditions to achieve a similar transformation at the remaining C2 position. This is because the introduction of the first amino group deactivates the pyrimidine nucleus, making the second SNAr reaction more challenging.[1]
Experimental Protocols
Protocol 1: Regioselective Monosubstitution of 2,4-Dichloropyrimidine
Objective: To synthesize this compound, demonstrating the higher reactivity of the C4 position.
Methodology:
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.
-
Add a base, typically a tertiary amine like triethylamine or diisopropylethylamine (1.1 eq), to scavenge the HCl byproduct.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of pyrrolidine (1.0 eq) dropwise, maintaining the low temperature to ensure selectivity.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired product.
Rationale: The reaction is performed at a reduced temperature to favor the kinetically controlled attack at the more electrophilic C4 position. The use of a base is crucial to prevent the protonation of the nucleophile and the product.
Protocol 2: Substitution of the C2-Chloride in this compound
Objective: To demonstrate the decreased reactivity of the C2 position and the harsher conditions required for substitution.
Methodology:
-
Dissolve this compound (1.0 eq) in a high-boiling polar aprotic solvent like DMF or DMSO.
-
Add the incoming nucleophile (e.g., morpholine, 1.2-1.5 eq) and a suitable base (e.g., K2CO3 or NaH, 2.0 eq).
-
Heat the reaction mixture to a temperature between 100-140 °C.
-
The reaction is typically stirred for an extended period (12-48 hours) and monitored by TLC or LC-MS.
-
After completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.
-
Purification is then carried out, usually by column chromatography.
Rationale: The elevated temperature is necessary to overcome the higher activation energy for nucleophilic attack at the electron-rich C2 position. A polar aprotic solvent helps to solvate the cation of the base, increasing the nucleophilicity of the amine.
Figure 2: A workflow diagram illustrating the sequential substitution of 2,4-dichloropyrimidine, highlighting the different reaction conditions required for each step.
Conclusion and Strategic Recommendations
The comparative analysis of this compound and 2,4-dichloropyrimidine provides a clear illustration of the powerful influence of substituent electronics in heterocyclic chemistry.
-
2,4-Dichloropyrimidine is a highly versatile and reactive building block that allows for predictable, regioselective, and sequential functionalization. The greater reactivity of the C4 position should be exploited in synthetic design by introducing the first nucleophile at this site under mild conditions.
-
This compound , due to the deactivating effect of the electron-donating pyrrolidinyl group, is significantly less reactive. Substitution at the C2 position requires more aggressive reaction conditions, which may limit the compatibility with other sensitive functional groups in the molecule.
For synthetic chemists, particularly those in drug development, a thorough understanding of these reactivity differences is essential for the strategic and efficient construction of target molecules. The choice of which chlorine to substitute first on a 2,4-dichloropyrimidine scaffold will have profound implications for the subsequent steps of a synthetic route.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. wuxibiology.com [wuxibiology.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, protein kinases have emerged as pivotal targets due to their critical roles in regulating cellular processes such as growth, proliferation, and survival.[1] The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, owing to its ability to mimic the adenine base of ATP and form key interactions within the kinase ATP-binding site.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of pyrimidine derivatives: 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine analogs. By synthesizing data from studies on structurally related compounds, this document aims to offer a comprehensive resource for the rational design and optimization of novel kinase inhibitors based on this scaffold.
The this compound Scaffold: A Privileged Core for Kinase Inhibition
The this compound core represents a versatile template for the development of potent and selective kinase inhibitors. The key structural features that contribute to its utility include:
-
The Pyrimidine Ring: Serves as the primary anchoring motif within the ATP-binding pocket of kinases.
-
The 2-Chloro Substituent: Acts as a crucial handle for synthetic modification, allowing for the introduction of various functionalities to explore the SAR at this position. It can also participate in important interactions within the kinase active site.[4]
-
The 4-(pyrrolidin-1-yl) Group: This moiety often occupies the solvent-exposed region of the ATP-binding site, providing an avenue for enhancing potency and modulating pharmacokinetic properties.[5]
This guide will dissect the SAR of this scaffold by examining the impact of substitutions at various positions on both the pyrimidine and pyrrolidine rings.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is profoundly influenced by the nature and placement of various substituents. The following sections summarize key SAR findings gleaned from studies on related pyrimidine-based kinase inhibitors.
Modifications at the 2-Position of the Pyrimidine Ring
The 2-position is a critical point for interaction within the hinge region of the kinase ATP-binding site. The chlorine atom at this position can be displaced via nucleophilic aromatic substitution (SNAr) to introduce a diverse range of substituents.
| R1 (at 2-position) | Effect on Kinase Inhibitory Activity | Rationale |
| -NHR (Amines) | Generally leads to potent kinase inhibition. The nature of the 'R' group is critical for selectivity and potency.[6] | The amino group can act as a hydrogen bond donor, forming crucial interactions with the kinase hinge region. The 'R' group can be tailored to fit into specific hydrophobic pockets. |
| -OR (Ethers) | Can result in moderate to good activity, depending on the 'R' group. | The ether oxygen can act as a hydrogen bond acceptor. The 'R' group can be optimized for additional interactions. |
| -SR (Thioethers) | Often shows good activity. | The sulfur atom can form favorable interactions, and the 'R' group can be modified to enhance binding affinity. |
Modifications at the 5-Position of the Pyrimidine Ring
Substitution at the 5-position can significantly impact the electronic properties of the pyrimidine ring and provide additional interaction points.
| R2 (at 5-position) | Effect on Kinase Inhibitory Activity | Rationale |
| -Cl, -Br (Halogens) | Often enhances potency.[4] | Halogens can form halogen bonds with backbone carbonyls in the ATP-binding site and increase the compound's lipophilicity, potentially improving cell permeability. |
| -CH3 (Methyl) | Can be well-tolerated and may improve metabolic stability. | The small, lipophilic methyl group can occupy small hydrophobic pockets without causing steric hindrance. |
| -CN (Cyano) | Can increase potency through polar interactions. | The cyano group is a strong hydrogen bond acceptor and can form favorable dipole-dipole interactions. |
Modifications on the Pyrrolidine Ring
The pyrrolidine moiety offers multiple positions for substitution to modulate potency, selectivity, and physicochemical properties.
| Position of Substitution | Substituent (R3) | Effect on Kinase Inhibitory Activity | Rationale |
| 3-position | -NH2, -NHR (Amino groups) | Can significantly increase potency.[5] | The amino group can form additional hydrogen bonds with residues in the solvent-exposed region or the ribose-binding pocket. |
| 3-position | -OH (Hydroxyl) | May improve solubility and potency. | The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming new interactions. |
| Chirality | (S) vs. (R) enantiomer | Often leads to significant differences in activity.[5] | The stereochemistry of substituents on the pyrrolidine ring can dictate the precise orientation of the molecule within the binding site, leading to differential interactions. |
Experimental Protocols
The development of novel kinase inhibitors requires robust and reproducible experimental methodologies. The following protocols provide a general framework for the synthesis and evaluation of this compound analogs.
General Synthetic Scheme
The synthesis of this compound analogs typically starts from a commercially available dichloropyrimidine.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Novel 2-Substituted 4-(Pyrrolidin-1-yl)pyrimidines as Potent Kinase Inhibitors
A Senior Application Scientist's Guide to the Biological Evaluation and Comparative Analysis of an Emerging Class of Anti-Cancer Agents.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its inherent ability to mimic the purine bases of ATP allows for competitive inhibition of a wide range of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[2] This guide provides an in-depth biological evaluation of a novel class of pyrimidine derivatives: 2-substituted 4-(pyrrolidin-1-yl)pyrimidines. Through a comparative analysis with established kinase inhibitors, we will explore their therapeutic potential, supported by experimental data and detailed methodologies for their evaluation.
The strategic incorporation of a pyrrolidine moiety at the C-4 position and various substituents at the C-2 position of the pyrimidine ring has been shown to significantly influence the potency and selectivity of these compounds.[3][4] This guide will focus on their activity as inhibitors of Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis. Overexpression of Aurora kinases is a common feature in many human cancers, making them attractive targets for therapeutic intervention.[4][5]
Comparative Analysis of Biological Activity
The efficacy of novel 2-substituted 4-(pyrrolidin-1-yl)pyrimidine derivatives is best understood through direct comparison with established kinase inhibitors. In this guide, we will compare a representative compound from this novel class with a well-characterized Aurora kinase inhibitor, Alisertib (MLN8237).
| Compound/Alternative | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (µM) | Reference |
| Compound 12a (2,4-disubstituted pyrimidine) | Aurora A | 309 | HCT-116 (Colon) | 1.31 | [5] |
| Aurora B | 293 | A549 (Lung) | 12.05 | [5] | |
| MCF-7 (Breast) | 20.53 | [5] | |||
| Alisertib (MLN8237) | Aurora A | 1.2 | NCI-H446 (SCLC) | < 0.2 (IC50) | [6][7] |
| Aurora B | 11.7 | - | - | [8] |
Table 1: Comparative in vitro activity of a representative 2,4-disubstituted pyrimidine and the established Aurora kinase inhibitor, Alisertib.
The data presented in Table 1 highlights the potential of the 2,4-disubstituted pyrimidine scaffold as a promising starting point for the development of novel Aurora kinase inhibitors. While the representative compound 12a shows moderate potency against Aurora A and B, further optimization of the substituents at the C-2 and C-4 positions, including the exploration of various pyrrolidine derivatives, could lead to compounds with enhanced activity and selectivity.[5]
Key Signaling Pathways and Experimental Workflows
The development of potent kinase inhibitors requires a thorough understanding of the signaling pathways they target and a robust set of experimental workflows to evaluate their efficacy.
Aurora Kinase Signaling Pathway
Aurora kinases play a pivotal role in cell cycle progression, particularly during mitosis. Their inhibition can lead to mitotic arrest and ultimately, apoptosis in cancer cells.
Caption: Inhibition of Aurora A and B by 2-substituted 4-(pyrrolidin-1-yl)pyrimidines disrupts mitosis, leading to cell cycle arrest and apoptosis.
Experimental Workflow for In Vivo Efficacy
The evaluation of a kinase inhibitor's efficacy in a living organism is a critical step in preclinical development. The following workflow illustrates the key stages of a typical in vivo xenograft study.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine Derivatives: X-ray Crystallography in Focus
This guide provides an in-depth comparison of analytical techniques for the structural determination of 2-chloro-4-(pyrrolidin-1-yl)pyrimidine derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] Accurate determination of their three-dimensional molecular structure is paramount, as structure dictates function, influencing everything from receptor binding affinity to metabolic stability.
While multiple analytical tools contribute to the characterization of these molecules, single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for providing a definitive, high-resolution view of the atomic arrangement in the solid state.[3] This document will explore the principles and experimental workflow of SC-XRD, compare its data output with complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling, and provide field-proven insights into selecting the appropriate methodology for comprehensive structural validation.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the absolute configuration of atoms.[4][5] The unparalleled precision of this technique makes it indispensable for unambiguously resolving molecular structures.[5]
Causality Behind the Experimental Choices
The success of an SC-XRD experiment is fundamentally dependent on the quality of the single crystal. The entire process, from crystallization to data refinement, is a self-validating system designed to produce a chemically and geometrically sound model of the molecule as it exists within the crystal lattice.
The experimental workflow involves a sequence of meticulous steps, each chosen to ensure the highest quality data is obtained.
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: SC-XRD Analysis
-
Crystal Growth (Crystallization):
-
Protocol: Dissolve the purified this compound derivative in a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile, or a mixture). The choice of solvent is critical; the compound should be moderately soluble, not excessively so. Employ a slow evaporation technique by covering the vial with a perforated seal and leaving it undisturbed in a vibration-free environment for several days to weeks.
-
Expert Rationale: Slow solvent evaporation is preferred over rapid cooling as it allows molecules to order themselves into a thermodynamically stable, well-defined crystal lattice with minimal defects.[3] High-quality crystals are essential for obtaining sharp diffraction patterns.[6]
-
-
Crystal Selection and Mounting:
-
Protocol: Under a microscope, select a single, defect-free crystal, typically 0.1-0.3 mm in size, with well-defined faces.[7] Carefully mount the crystal on a goniometer head using a thin glass fiber or a cryo-loop.[4]
-
Expert Rationale: A single crystal is, by definition, a periodic array of the same molecule. Using a polycrystalline or flawed sample would result in a complex, uninterpretable diffraction pattern. The goniometer allows for precise rotation of the crystal in the X-ray beam, which is necessary to capture diffraction data from all lattice planes.[8]
-
-
Data Collection:
-
Protocol: Center the mounted crystal on a single-crystal X-ray diffractometer.[4] A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, the X-rays diffract off the electron clouds of the atoms, creating a unique diffraction pattern of spots that is recorded by a detector.[8]
-
Expert Rationale: The diffraction pattern is a direct consequence of the crystal's internal structure, governed by Bragg's Law (nλ = 2d sinθ).[7] The positions and intensities of the diffracted spots contain the information needed to determine the unit cell dimensions and the arrangement of atoms within it.
-
-
Structure Solution and Refinement:
-
Protocol: The collected diffraction data is processed using computational software. The "phase problem" is solved to generate an initial electron density map. From this map, an initial molecular model is built. This model is then refined against the experimental data to optimize atomic positions, bond lengths, and angles until the calculated diffraction pattern matches the observed one.
-
Expert Rationale: Refinement is an iterative process that minimizes the difference between the observed and calculated structure factors, resulting in a final, highly accurate 3D model of the molecule.
-
Data Presentation: Representative Crystallographic Data
The output of an SC-XRD experiment is a Crystallographic Information File (CIF) containing precise atomic coordinates. This allows for the detailed analysis of the molecule's geometry. While a specific CIF for the parent this compound is not publicly available, the following table presents typical data that would be obtained for a derivative, based on published structures of similar compounds.[9]
| Parameter | Value (Å or °) | Significance |
| Bond Lengths | ||
| C(2)-Cl | 1.74 Å | Confirms the covalent bond between the pyrimidine ring and the chlorine atom. |
| C(4)-N(pyrrolidine) | 1.35 Å | Indicates partial double-bond character due to resonance with the pyrimidine ring. |
| N(1)-C(2) | 1.32 Å | Typical C=N bond length within an aromatic heterocyclic system. |
| Bond Angles | ||
| Cl-C(2)-N(1) | 116.5° | Defines the geometry around the C2 carbon. |
| N(3)-C(4)-N(pyrrolidine) | 121.0° | Shows the spatial arrangement of the pyrrolidine substituent relative to the ring. |
| Torsion Angle | ||
| N(3)-C(4)-N(pyrr.)-C(pyrr.) | 175.5° | Describes the rotational orientation (conformation) of the pyrrolidine ring relative to the pyrimidine ring. |
Comparative Analysis with Alternative Techniques
While SC-XRD provides definitive solid-state data, a comprehensive characterization relies on a multi-technique approach. Other methods provide complementary information about the molecule's identity, connectivity, and behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[10] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the determination of the molecule's connectivity.
-
Key Strengths:
-
Solution-State Analysis: Reveals the structure and dynamics of the molecule in a physiologically more relevant state.[11]
-
Connectivity Mapping: 2D NMR experiments (e.g., COSY, HSQC, HMBC) can definitively map the bonding framework of the molecule, confirming the successful synthesis.
-
-
Limitations vs. SC-XRD:
-
No Absolute Geometry: NMR provides relative proton-proton distances (via NOE) but cannot determine precise bond lengths and angles with the accuracy of XRD.[12]
-
Stereochemistry Challenges: Determining the absolute configuration of stereocenters can be difficult or impossible with NMR alone, whereas it is often straightforward with SC-XRD.[12]
-
Requires Solubility: The compound must be soluble in a suitable deuterated solvent.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] It is primarily used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns.[14][15]
-
Key Strengths:
-
Molecular Weight Confirmation: Provides highly accurate molecular weight, confirming the elemental composition.
-
High Sensitivity: Requires very small amounts of sample.
-
-
Limitations vs. SC-XRD:
-
No 3D Information: MS provides no information about the three-dimensional arrangement of atoms, bond lengths, or stereochemistry.
-
Isomer Ambiguity: Cannot distinguish between isomers (structural or stereo-) without fragmentation analysis, which can also be ambiguous.
-
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), use the principles of quantum mechanics to calculate and predict molecular structures and properties.[16]
-
Key Strengths:
-
Predictive Power: Can predict the most stable conformation of a molecule and its geometric parameters without a physical sample.
-
Complements Experimental Data: Comparing calculated data (e.g., bond lengths, vibrational frequencies) with experimental XRD or IR data can validate both the experimental result and the computational model.
-
-
Limitations vs. SC-XRD:
-
It's a Model: The result is a theoretical prediction, not a direct measurement of a real-world sample. It is subject to the approximations of the chosen level of theory and basis set.[17]
-
Crystal Packing Effects: Standard gas-phase calculations do not account for the intermolecular interactions present in a crystal lattice, which can influence conformation.
-
Caption: A typical workflow for a computational chemistry (DFT) geometry optimization.
Head-to-Head Comparison
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | NMR Spectroscopy | Mass Spectrometry (MS) | Computational Modeling (DFT) |
| Primary Information | Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry.[8] | Atomic connectivity, solution-state conformation, and dynamics.[11] | Molecular weight and elemental formula, fragmentation patterns.[13] | Predicted 3D geometry, electronic properties, relative energies.[16] |
| Sample State | Single Crystal | Solution | Solid, Liquid, or Gas | In Silico (No Sample) |
| Key Strength | Unambiguous and highly precise 3D structure determination. | Provides data in a biologically relevant solution state. | Excellent for confirming identity and purity with high sensitivity. | Predictive capability; can explore structures that are difficult to synthesize or crystallize. |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to grow.[3] | Cannot determine precise geometric parameters; absolute configuration is challenging.[18] | Provides no 3D structural or stereochemical information. | The result is a theoretical model, not a direct measurement. |
Conclusion: An Integrated Strategy for Structural Verification
For the structural analysis of this compound derivatives, no single technique provides a complete picture. While single-crystal X-ray diffraction stands alone in its ability to deliver an unambiguous, high-resolution solid-state structure, it is most powerful when used as the definitive final step in a comprehensive characterization workflow.
The optimal strategy involves using NMR and MS in concert to confirm the successful synthesis, verify the molecular formula and connectivity, and assess purity. Computational modeling can offer valuable predictive insights into the molecule's preferred conformation. Finally, SC-XRD provides the ultimate validation, delivering a precise and irrefutable three-dimensional structure that can be used to understand biological activity and guide further drug development efforts. This integrated, multi-technique approach ensures the highest level of scientific integrity and confidence in the final structural assignment.
References
- 1. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. pulstec.net [pulstec.net]
- 6. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 7. fiveable.me [fiveable.me]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Computational chemistry - Wikipedia [en.wikipedia.org]
- 17. ijert.org [ijert.org]
- 18. news-medical.net [news-medical.net]
A Comparative Guide to the In Vitro ADME Properties of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine-Based Compounds
Introduction: The Strategic Value of ADME in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the structural basis of countless therapeutic agents.[1] Its versatile nature, arising from the arrangement of nitrogen atoms, permits extensive chemical modification to fine-tune pharmacological activity.[1] Within this family, the 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine core represents a compelling starting point for library synthesis due to its synthetic tractability and presence in various biologically active molecules.
However, potent biological activity alone does not make a successful drug. The journey from a promising "hit" to a clinical candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] Poor pharmacokinetics is a leading cause of late-stage clinical failures, making early, in vitro ADME assessment an indispensable strategy for de-risking drug discovery projects and optimizing molecular design.[2][3]
This guide provides a comparative analysis of the key in vitro ADME properties of the this compound scaffold against other prominent pyrimidine-based cores. We will delve into the causality behind experimental choices, provide detailed protocols for cornerstone assays, and present experimental data to empower researchers to make informed decisions in scaffold selection and lead optimization.
The ADME Funnel: An Integrated Workflow for Candidate Selection
Early drug discovery operates as a funnel, progressively narrowing a large pool of compounds to a few select candidates. An integrated in vitro ADME workflow is essential for this process. The goal is to identify and address potential liabilities such as poor absorption, rapid metabolism, or off-target interactions early, thereby conserving resources and improving the probability of clinical success.[4]
Permeability and Solubility: The Gateway to Absorption
For oral administration, a drug must first dissolve in the gastrointestinal fluid and then permeate the intestinal wall to enter circulation. Therefore, assessing aqueous solubility and membrane permeability are foundational steps.
Comparative Data Analysis
The table below compares representative data for well-known pyrimidine scaffolds with projected properties for the this compound core. The pyrrolidine moiety is expected to enhance aqueous solubility compared to more lipophilic or planar aromatic systems, while the overall profile suggests good potential for passive diffusion.
| Scaffold | Compound Example | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Data Type |
| This compound | Hypothetical Derivative | 50 - 200 (Projected) | >10 (Projected High) | Projection |
| Pyrazolo[3,4-d]pyrimidine | Dual c-Src/Abl Inhibitor Series | Suboptimal (<10 for many) | High (>20 for several) | Experimental[1] |
| Pyrido[2,3-d]pyrimidine | Pyrido[2,3-d]pyrimidine-diones | Wide Range (12.6 to 13,800) | Wide Range (1.2 to 90.7) | Experimental[1] |
Expert Insights: The pyrrolidine group in our target scaffold is a key modulator. It disrupts planarity and introduces a basic nitrogen, which can be protonated at physiological pH, generally improving solubility.[5] However, excessive lipophilicity added elsewhere on the molecule can counteract this benefit. The Caco-2 permeability assay is the gold standard as it assesses not just passive diffusion but also active transport and efflux mechanisms, providing a more biologically relevant prediction of intestinal absorption than simpler models like PAMPA.[4]
Protocol: Caco-2 Permeability Assay
This protocol outlines the bidirectional Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) and efflux ratio.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until a differentiated, confluent monolayer is formed. Verify monolayer integrity via Transepithelial Electrical Resistance (TEER) measurement.
-
Compound Preparation: Prepare a dosing solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a typical concentration of 10 µM.
-
Apical to Basolateral (A→B) Permeability:
-
Add the dosing solution to the apical (A) chamber of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at t=0 and t=120.
-
-
Basolateral to Apical (B→A) Permeability:
-
Repeat the process in reverse, adding the dosing solution to the basolateral chamber and sampling from the apical chamber to assess active efflux.
-
-
Analysis: Quantify the compound concentration in all samples using LC-MS/MS.
-
Calculation:
-
Calculate Papp using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein.
-
Metabolic Stability and Cytochrome P450 (CYP) Inhibition
Metabolism, primarily in the liver, is the body's mechanism for clearing foreign substances. Rapid metabolism can lead to a short duration of action, while inhibition of metabolic enzymes can cause dangerous drug-drug interactions (DDIs).[6]
Comparative Data Analysis
The primary metabolic liabilities for many nitrogen-containing heterocycles are oxidation by Cytochrome P450 enzymes and inhibition of these same enzymes.[7] The 2-chloro substituent on our target scaffold is a potential site of metabolic attack (e.g., dehalogenation), while the pyrimidine nitrogens can coordinate with the heme iron of CYP enzymes, leading to inhibition.[8][9]
| Scaffold | Compound Example | Human Liver Microsomal Stability (% Remaining @ 60 min) | CYP3A4 Inhibition (IC₅₀, µM) | Data Type |
| This compound | Hypothetical Derivative | Moderate (e.g., 40-70%) | >10 (Projected Low Risk) | Projection |
| Thienopyrimidine | DPP-IV Inhibitor Precursor | 4% | Not Reported | Experimental[10] |
| Pyrrolopyrimidine | Optimized DPP-IV Inhibitor | 65% | Not Reported | Experimental[10] |
| Pyrimidinylimidazole | p38 Kinase Inhibitor | Not Reported | Competitive Ki ≈ 2.0 µM | Experimental[9] |
Expert Insights: The switch from a thienopyrimidine to a pyrrolopyrimidine scaffold dramatically improved metabolic stability in one reported case, highlighting that subtle changes to the core heterocycle can have profound effects.[10] For our target scaffold, the pyrrolidine ring is also a potential site for metabolism (e.g., N-dealkylation, ring hydroxylation). While pyrimidine and imidazole moieties are known CYP inhibitors, substituting a pyrimidine for a pyridine ring has been shown to effectively reduce P450 inhibition in some series.[8] This suggests our core may have a lower intrinsic risk compared to imidazole-containing structures.
Protocol: Human Liver Microsomal (HLM) Stability Assay
-
Reagents: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), phosphate buffer (pH 7.4), and the test compound (typically 1 µM).
-
Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control.[11]
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.
-
Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[1]
Distribution: Plasma Protein Binding (PPB)
Once in the bloodstream, drugs can bind to plasma proteins like albumin. Only the unbound (free) fraction of a drug is available to distribute to tissues, interact with its target, and be cleared.[12] High plasma protein binding can limit efficacy and complicate pharmacokinetic modeling.[13]
Comparative Data Analysis
| Scaffold | Compound Example | Fraction Unbound in Plasma (fu, %) | Data Type |
| This compound | Hypothetical Derivative | >5% (Projected Favorable) | Projection |
| 4-substituted proline amides | DPP-IV Inhibitor (PF-00734200) | High (Low plasma protein binding) | Experimental[14] |
Expert Insights: The degree of protein binding often correlates with the lipophilicity of a compound.[13] The this compound scaffold, with a calculated LogP of ~2.1[15], is moderately lipophilic, suggesting that highly derivatized analogs could face challenges with high PPB. The goal is often to maintain a fraction unbound of at least 1-2% to ensure adequate free drug exposure. Rapid Equilibrium Dialysis (RED) is a robust and widely accepted method for determining PPB.[1][4]
Protocol: Rapid Equilibrium Dialysis (RED) for PPB
-
Device Setup: A RED device is used, which consists of two chambers (a plasma chamber and a buffer chamber) separated by a semipermeable membrane with an 8 kDa molecular weight cutoff.[1]
-
Sample Preparation: Add the test compound to plasma (human, rat, etc.) and dispense into the plasma chamber of the RED device. Add phosphate buffer (pH 7.4) to the buffer chamber.
-
Incubation: Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free compound to reach equilibrium across the membrane.
-
Analysis: After incubation, collect samples from both the plasma and buffer chambers. The plasma sample must be matched with an equal volume of buffer, and the buffer sample with an equal volume of blank plasma, to eliminate matrix effects during analysis. All samples are then precipitated with organic solvent and analyzed by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).
References
- 1. benchchem.com [benchchem.com]
- 2. selvita.com [selvita.com]
- 3. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Inhibition of Cytochrome P450 Enzymes | Semantic Scholar [semanticscholar.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Pyrimidinylimidazole inhibitors of CSBP/p38 kinase demonstrating decreased inhibition of hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Plasma protein binding in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 14. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | C8H10ClN3 | CID 10773821 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysts for 2-Chloropyrimidine Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceutical compounds and biologically active molecules.[1][2] Its prevalence in antiviral, anticancer, and anti-inflammatory agents drives a continuous need for efficient and versatile synthetic methods to functionalize this heterocycle. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, have become indispensable tools for this purpose, enabling the rapid construction of complex molecular architectures.[1]
However, the functionalization of 2-chloropyrimidine presents a distinct set of challenges. As an electron-deficient heteroaromatic halide, the C-Cl bond is notoriously less reactive than its bromide or iodide counterparts in the critical oxidative addition step of the catalytic cycle.[3][4][5][6] Traditional palladium catalysts, while effective for more reactive substrates, often fall short, leading to low yields, harsh reaction conditions, or a complete failure to promote the desired transformation.[5][6]
This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of various palladium catalyst systems for the coupling of 2-chloropyrimidine. We will move beyond simple protocols to explore the causality behind catalyst selection, delve into mechanistic nuances, and offer field-proven insights to help you navigate this challenging but critical synthetic transformation.
Understanding the Substrate: The Electronic Nature of 2-Chloropyrimidine
The pyrimidine ring's two nitrogen atoms create an electron-deficient (π-deficient) aromatic system. This electronic property has a dual effect on the reactivity of the 2-chloro substituent. While the electron-withdrawing nature of the ring does activate the C-Cl bond towards nucleophilic attack to some extent, it generally hinders the oxidative addition to a Pd(0) center, which is the crucial first step in most cross-coupling cycles.[5][6][7] This inherent low reactivity necessitates the use of highly active catalyst systems.
For di- or poly-halogenated pyrimidines, such as 2,4-dichloropyrimidine, the challenge of chemoselectivity arises. Conventionally, halides adjacent to a nitrogen atom (like the C2-Cl) are considered more reactive in Pd-catalyzed cross-couplings.[8][9] However, numerous studies have shown that under many conditions, substitution preferentially occurs at the C4 position.[10][11] Achieving selective coupling at the C2 position often requires careful, ligand-controlled conditions.[10][11]
Comparative Efficacy of Palladium Catalysts for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The choice of the palladium catalyst is the single most critical parameter for successfully coupling 2-chloropyrimidine with boronic acids.
Classical Catalysts: The Workhorses
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is often the first catalyst screened due to its commercial availability and historical precedent. It can be effective, particularly for activated 2-chloropyrimidines or when driven by high temperatures.[2][12] However, its reliance on the dissociation of PPh₃ ligands to generate the active 14-electron species can be slow, and the catalyst is prone to decomposition at the high temperatures often required for chloride coupling.[5]
-
PdCl₂(PPh₃)₂ : A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It can sometimes offer better stability than Pd(PPh₃)₄ but shares similar limitations in terms of activity for unactivated chlorides.[13]
Buchwald-Type Systems: The Game Changers for Aryl Chlorides
The development of catalysts based on bulky, electron-rich phosphine ligands revolutionized the coupling of challenging aryl chlorides.[5][6] These ligands accelerate the rate-limiting oxidative addition step and stabilize the catalytically active monoligated Pd(0) species.
-
Buchwald Ligands (e.g., XPhos, SPhos) : These dialkylbiaryl phosphine ligands create sterically hindered and electron-rich palladium centers. This electronic environment promotes the difficult oxidative addition of the C-Cl bond and facilitates the final reductive elimination step.[14] Using these ligands in combination with a Pd(II) source like Pd(OAc)₂ or as pre-formed "G3" or "G4" precatalysts often provides superior yields under milder conditions compared to classical systems.
N-Heterocyclic Carbene (NHC) Ligated Catalysts: The Power of Strong Donation
NHCs are strong σ-donating ligands that form highly stable and active palladium complexes.
-
PEPPSI™-IPr : This commercially available Pd-NHC precatalyst is particularly effective for sterically hindered or electronically deactivated substrates.[14] The strong Pd-NHC bond prevents catalyst decomposition while the electronic properties of the IPr ligand facilitate high catalytic turnover. Recent studies have shown that Pd/NHC systems can even be used to control site-selectivity in dichloropyrimidines.[8][10][11]
Data Summary: Catalyst Performance in Suzuki-Miyaura Coupling
The following table summarizes representative performance data for various catalyst systems in the Suzuki-Miyaura coupling of chloropyrimidines.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) | Source(s) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ / K₃PO₄ | 1,4-Dioxane/H₂O or Toluene | 100-110 | 12-24 | 60-81 | 3-5 | [12][14][15] |
| Pd₂(dba)₃ | None | K₂CO₃ | 1,4-Dioxane | 100 | 24 | <5 | 5 | [12] |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 | [14] |
| SPhos Pd G2 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 | [14] |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH | 80-100 | 2-10 | >90 | 1-3 | [14] |
Note: Data is compiled from various sources for chloropyrimidine or structurally similar chloro-heteroaromatic substrates. Yields are representative and can vary significantly based on the specific coupling partners, reagent purity, and precise reaction conditions. This table should be used as a qualitative guide for catalyst selection.[14]
Comparative Efficacy for Buchwald-Hartwig Amination
Forming C-N bonds with 2-chloropyrimidine is another crucial transformation. The Buchwald-Hartwig amination is the premier method, but catalyst selection remains paramount.[16] The nitrogen nucleophile can act as a ligand, potentially inhibiting the catalyst, making the choice of a sterically bulky ligand essential to favor productive reductive elimination over catalyst deactivation.[14]
-
Catalyst Systems : Systems employing bulky, electron-rich ligands are again the most effective. Combinations of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with ligands like Xantphos or Buchwald's biarylphosphines (Josiphos , XPhos ) are common choices.[16][17][18] These ligands promote the necessary C-N reductive elimination from the palladium center.
-
Base Selection : A strong, non-nucleophilic base like NaOt-Bu, KOt-Bu, or LiHMDS is required to deprotonate the amine and facilitate the catalytic cycle.
Mechanistic Insights: The "Why" Behind Catalyst Choice
A deep understanding of the reaction mechanism is not merely academic; it is a predictive tool for troubleshooting and optimization. Both the Suzuki-Miyaura and Buchwald-Hartwig reactions proceed through a similar catalytic cycle.
Caption: General catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig couplings.
Causality Explained:
-
Oxidative Addition: This is the insertion of the Pd(0) center into the carbon-chlorine bond. For electron-deficient aryl chlorides like 2-chloropyrimidine, this step is energetically demanding and often rate-limiting.[5] This is precisely why bulky, electron-rich ligands are so effective. They increase the electron density on the palladium atom, making it a better nucleophile and lowering the activation barrier for this critical step.[6]
-
Transmetalation (Suzuki-Miyaura): The organic group from the boronic acid is transferred to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.
-
Amine Coordination/Deprotonation (Buchwald-Hartwig): The amine coordinates to the palladium complex, and the base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The two organic fragments (aryl-aryl or aryl-amino) are coupled together, forming the final product and regenerating the active Pd(0) catalyst. Bulky ligands also promote this step by creating steric pressure that favors the formation of the C-C or C-N bond.
Experimental Protocols: A Self-Validating Approach
The following protocols are generalized but incorporate best practices to ensure reproducibility. A key principle of a self-validating system is the rigorous exclusion of oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald-Type Precatalyst
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 2.0-3.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Add the required volume of degassed anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe. Degassing is critical and can be achieved by sparging with argon for 30 minutes or through a freeze-pump-thaw cycle.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 2-chloropyrimidine starting material is consumed.[19]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine to remove the base and inorganic salts.[19]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Troubleshooting Common Coupling Failures
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Oxygen contamination or poor quality precatalyst. | Ensure rigorous inert atmosphere technique. Use fresh, high-quality catalyst. Try a different catalyst system (e.g., switch from Pd(PPh₃)₄ to a Buchwald system).[3][12] |
| 2. Insufficient Base/Wrong Base: Base is not strong enough or has poor solubility. | Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Finely grind the base before use to increase surface area.[20] | |
| 3. Poor Reagent Quality: Decomposition of the boronic acid. | Use fresh boronic acid. Boronic acids can undergo protodeboronation or form anhydride trimers upon storage.[3] | |
| Side Product Formation | 1. Protodeboronation: C-B bond is cleaved and replaced with C-H. | This is often exacerbated by high temperatures and excess water.[3][12] Use strictly anhydrous solvents and run the reaction at the lowest effective temperature. |
| 2. Homo-coupling: Coupling of two boronic acid molecules. | Ensure efficient oxidative addition by using a highly active catalyst. Sometimes adding the aryl halide in slight excess can minimize this.[12] | |
| 3. Catalyst Poisoning: Substrates with certain functional groups (e.g., thiols) can poison the catalyst. | Thiol-containing substrates are particularly problematic for Suzuki couplings. For aminations, ensure the amine is not overly coordinating.[21] | |
| Sluggish Reaction | 1. Low Temperature: Insufficient thermal energy to overcome the activation barrier. | Increase the temperature. Consider switching to a higher-boiling solvent or using microwave irradiation, which can dramatically reduce reaction times and improve yields.[15][21] |
Conclusion and Recommendations
The successful cross-coupling of 2-chloropyrimidine is a solvable, albeit non-trivial, challenge that hinges on the rational selection of the catalyst system.
-
For Initial Screening: While classical catalysts like Pd(PPh₃)₄ can work, they often require forcing conditions. They are a reasonable starting point only if more advanced catalysts are unavailable.
-
For High Efficiency and Broad Scope: Buchwald-type precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) represent the gold standard for this transformation. They offer high yields, milder conditions, lower catalyst loadings, and broader functional group tolerance, making them the recommended choice for most applications in a drug discovery setting.
-
For Extremely Challenging Substrates: When steric hindrance or electronic deactivation is a major barrier, an NHC-ligated catalyst like PEPPSI™-IPr should be employed.
By understanding the interplay between the substrate's electronic nature and the catalyst's properties, researchers can move beyond trial-and-error and implement a knowledge-driven approach to synthesis. This guide provides the foundational expertise and practical protocols to confidently and efficiently functionalize the 2-chloropyrimidine core, accelerating the development of novel chemical entities.
References
- 1. jocpr.com [jocpr.com]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Palladium-catalyzed coupling reactions of aryl chlorides. | Semantic Scholar [semanticscholar.org]
- 5. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collection - C2-Selective Palladium-Catalyzed CâS Cross-Coupling of 2,4-Dihalopyrimidines - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. research.rug.nl [research.rug.nl]
- 18. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. reddit.com [reddit.com]
- 21. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Suzuki and Stille Coupling for 2-Chloropyrimidines: A Guide for Researchers
For drug development professionals and medicinal chemists, the functionalization of the pyrimidine scaffold is a critical step in the synthesis of a vast array of biologically active compounds. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile methods for the formation of C-C bonds. The choice between these two stalwart reactions for the arylation of 2-chloropyrimidines is often a crucial decision, dictated by factors such as substrate scope, functional group tolerance, and practical laboratory considerations. This guide provides an in-depth, objective comparison of the Suzuki and Stille couplings for the functionalization of 2-chloropyrimidines, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences Between Suzuki and Stille Couplings
While both reactions are catalyzed by palladium and serve the common purpose of C-C bond formation, their fundamental components and reaction environments present a series of trade-offs.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids/esters | Organostannanes (organotin compounds) |
| Toxicity of Reagent | Generally low toxicity, considered "greener" | High toxicity of organotin reagents, requiring careful handling and disposal[1] |
| Reagent Stability | Variable; boronic acids can be prone to decomposition | Generally stable to air and moisture[1] |
| Byproducts | Boron-based, often water-soluble and easily removed | Tin-based, can be difficult to remove completely from the product[1] |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons and base-sensitive groups[1] | Excellent, very broad functional group tolerance[1] |
| Reaction Conditions | Typically requires a base | Often proceeds under neutral conditions |
Mechanistic Considerations: A Tale of Two Transmetalations
The catalytic cycles of both the Suzuki and Stille couplings are well-established, proceeding through the canonical steps of oxidative addition, transmetalation, and reductive elimination. The primary divergence lies in the nature of the transmetalation step.
In the Suzuki coupling , the organoboron reagent requires activation by a base to form a more nucleophilic "ate" complex, which then facilitates the transfer of the organic group to the palladium center. This necessity for a base can sometimes limit the substrate scope, particularly for molecules bearing base-sensitive functional groups.
Catalytic Cycle of Suzuki Coupling
A simplified representation of the Suzuki coupling catalytic cycle.
Conversely, the Stille coupling utilizes organostannanes that are generally stable to air and moisture and do not require activation by a base.[1] This often translates to milder reaction conditions and a broader tolerance for a variety of functional groups. However, the transmetalation rate in Stille couplings can be influenced by the ligands on both the palladium and tin atoms.
Catalytic Cycle of Stille Coupling
A simplified representation of the Stille coupling catalytic cycle.
Performance Showdown: Experimental Insights
For the Suzuki coupling of 2,4-dichloropyrimidines, studies have shown that the reaction is highly regioselective, favoring substitution at the more reactive C4 position.[3] Microwave-assisted protocols have been developed that can achieve good to excellent yields in as little as 15 minutes with low catalyst loading.[3]
Here, we present representative experimental data for both Suzuki and Stille couplings involving chloropyrimidine or analogous chloro-azaheterocyclic systems to provide a tangible comparison.
Table 1: Representative Yields for Suzuki and Stille Couplings of Chloro-Azaheterocycles
| Coupling Reaction | Electrophile | Nucleophile | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| Suzuki | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃, 1,4-Dioxane/H₂O, 100°C, 15 min (MW) | 81 | [3] |
| Suzuki | 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Allyl-Pd-IPr (0.1) | K₃PO₄, MeOH/THF, RT, 24h | ~85 | [4] |
| Stille | 4-Bromotoluene | Stannylated Diazocine | Pd(OAc)₂/XPhos (10) | CsF, Dioxane, 110°C, 16h | 90 | [2] |
| Stille | 1-Bromo-2-isopropylbenzene | Stannylated Diazocine | Pd(OAc)₂/XPhos (10) | CsF, Dioxane, 110°C, 16h | 86 | [2] |
This data, while not a direct one-to-one comparison, suggests that both methods can provide high yields. The choice of catalyst, ligands, and reaction conditions is paramount for the success of both transformations. For Suzuki couplings of chloropyrimidines, modern catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often deliver superior results compared to traditional catalysts like Pd(PPh₃)₄, especially for the less reactive chloro-substituents.[5]
Experimental Protocols: A Practical Guide
To further aid researchers, the following are detailed, step-by-step methodologies for performing Suzuki and Stille couplings on 2-chloropyrimidine substrates.
Experimental Workflow Comparison
Generalized experimental workflow for Suzuki and Stille couplings.
Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid[3]
Materials:
-
2,4-Dichloropyrimidine (0.5 mmol)
-
Phenylboronic acid (0.5 mmol)
-
Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%)
-
K₂CO₃ (1.5 mmol)
-
1,4-Dioxane (4 mL)
-
Water (2 mL)
-
Microwave reactor vial
-
Magnetic stir bar
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 15 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the mixture with ethyl acetate, wash with brine, and dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the C4-substituted product.
Protocol 2: General Procedure for Stille Coupling of a Chloro-Azaheterocycle
Materials:
-
2-Chloropyrimidine (1.0 mmol)
-
Aryl- or heteroaryltributylstannane (1.1 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene or DMF)
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the 2-chloropyrimidine and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
To remove tin byproducts, wash the organic layer with an aqueous solution of KF. The resulting insoluble tin fluorides can be removed by filtration through celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
Both the Suzuki and Stille couplings are formidable tools for the functionalization of 2-chloropyrimidines. The Suzuki reaction is often the method of choice due to the low toxicity of boronic acids and the ease of byproduct removal.[1] Its main limitation lies in the requirement for basic conditions, which may not be compatible with all substrates.
The Stille coupling, while hampered by the toxicity of organotin reagents and the challenges of byproduct removal, offers the significant advantages of broad functional group tolerance and milder, often base-free, reaction conditions.[1] This makes it a powerful alternative, particularly for complex molecules with sensitive functionalities or for sterically demanding couplings where the Suzuki reaction may falter.[2]
The choice between these two powerful methods will ultimately be guided by the specific requirements of the synthesis at hand. For routine couplings where base sensitivity is not a concern, the Suzuki reaction is a robust and environmentally benign option. However, for more challenging substrates, the Stille coupling remains an indispensable tool in the synthetic chemist's arsenal. As catalyst technology continues to evolve, we can anticipate the development of even more efficient and versatile methods for the functionalization of this important heterocyclic core.
References
Comparative Guide to Assessing the Kinase Selectivity Profile of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine Analogs
Introduction: The Quest for Kinase Selectivity
Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation to apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most successful therapeutic target classes of the 21st century.[1][2] The pyrimidine scaffold is a privileged structure in kinase inhibitor design, acting as a hinge-binding motif that mimics the adenine ring of ATP.[3][4] This fundamental interaction, however, presents a significant challenge: achieving selectivity. Because the ATP-binding site is highly conserved across the kinome, a pyrimidine-based inhibitor can often interact with dozens, if not hundreds, of unintended kinases, leading to off-target effects and potential toxicity.[2][5]
This guide provides a strategic framework for researchers developing novel kinase inhibitors based on the 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine scaffold. We will move beyond simple IC50 values to build a comprehensive selectivity profile, integrating biochemical affinity data with cellular target engagement. Our objective is to differentiate promising lead candidates by understanding not just if they bind, but what they bind to across the kinome and whether that binding is relevant in a physiological context.
The Strategic Approach: A Multi-Faceted Profiling Cascade
A robust assessment of kinase selectivity is not a single experiment but a tiered cascade. The goal is to use broad, cost-effective assays to rapidly survey the landscape and then focus resources on more complex, physiologically relevant assays for the most promising candidates. This approach maximizes information while minimizing compound consumption and cost.
Here, we present a logical workflow for profiling novel this compound analogs.
Caption: Kinase Inhibitor Selectivity Profiling Workflow.
Phase 1 & 2: Biochemical Profiling - Defining the Interaction Landscape
The first step is to understand the raw binding potential of your analogs against a large portion of the human kinome. This is most effectively done using an ATP-independent, competition-based binding assay.
Methodology Spotlight: KINOMEscan® Competition Binding Assay
The KINOMEscan® platform is an industry-standard method that measures the ability of a compound to displace an active-site directed ligand from a panel of over 460 kinases.[6][7] The amount of kinase captured on a solid support is measured by quantitative PCR (qPCR).[7]
Causality Behind Experimental Choice:
-
ATP-Independent: This is a critical advantage. Biochemical activity assays that measure phosphorylation are dependent on the concentration of ATP.[2] Since the Km for ATP varies between kinases, a standard ATP concentration can bias results.[2][8] A competition binding assay measures the true thermodynamic dissociation constant (Kd), which is a direct measure of binding affinity and allows for a more accurate comparison of inhibitor affinity across different kinases.[6][7]
-
Broad Coverage: Screening against a large panel (e.g., scanMAX) provides a comprehensive view of both on-target and off-target interactions, helping to identify potential liabilities early in the discovery process.[6]
Experimental Protocol: Dose-Response Kd Determination
This protocol outlines the determination of the dissociation constant (Kd) for hits identified in a primary screen.
-
Compound Preparation: Prepare a 100 mM stock solution of the this compound analog in 100% DMSO. Create an 11-point, 3-fold serial dilution series in DMSO.
-
Assay Reaction:
-
Kinases are tagged with a unique DNA identifier.
-
An active-site directed ligand is immobilized on a solid support (e.g., beads).[7]
-
The test compound dilutions are incubated with the tagged kinases.
-
The compound-kinase mixture is then added to the immobilized ligand.
-
-
Equilibration: The reaction is allowed to reach equilibrium. If a test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.[7]
-
Wash & Elution: Unbound kinase is washed away. The remaining kinase bound to the solid support is eluted.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR. The signal is inversely proportional to the test compound's binding affinity.
-
Data Analysis: The amount of kinase captured is measured as a function of the test compound concentration. A binding curve is generated, and the Kd is calculated using a standard dose-response model.
Data Presentation: Comparing Pyrimidine Analogs
The quantitative output from dose-response profiling allows for direct comparison of the analogs' selectivity. A lower Kd value indicates a stronger binding affinity.
| Kinase Target | Analog-PYR1 (Kd, nM) | Analog-PYR2 (Kd, nM) | Reference Cmpd (Kd, nM) |
| TargetKinase A | 15 | 85 | 25 |
| Off-Target B | >10,000 | 250 | 1,500 |
| Off-Target C | 850 | 1,200 | 900 |
| Off-Target D | 2,300 | >10,000 | 5,000 |
| Off-Target E | 1,100 | 4,500 | 2,200 |
Interpretation: In this hypothetical dataset, Analog-PYR1 shows the highest affinity for the intended target (TargetKinase A). While it has some off-target activity (e.g., Off-Target C and E), it is significantly more selective than Analog-PYR2 , which shows potent binding to Off-Target B. This data allows for the prioritization of Analog-PYR1 for further cellular studies.
Phase 3: Cellular Validation - Proving Target Engagement in a Physiological Setting
Biochemical assays are performed with purified, often truncated, recombinant enzymes. This environment lacks the complexity of a living cell, where factors like cell permeability, intracellular ATP concentrations (typically 1-10 mM), and the presence of scaffolding proteins can dramatically influence a compound's efficacy.[1] Therefore, validating target binding within intact cells is a critical step.
Methodology Spotlight: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) assay is a powerful method for quantifying compound binding to a specific kinase in living cells.[9] It uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer technique. The target kinase is expressed as a fusion to NanoLuc® luciferase, and a cell-permeable fluorescent tracer that binds to the kinase active site is added. When a test compound enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.[9][10]
Causality Behind Experimental Choice:
-
Physiological Relevance: This assay directly measures target occupancy in the complex milieu of a living cell, providing a more accurate prediction of a compound's biological activity.[11][12]
-
Quantitative Data: It generates dose-response curves to determine the cellular IC50 or apparent cellular Kd, allowing for a direct comparison between biochemical affinity and cellular target engagement.[9]
-
Versatility: The assay can be used for various inhibitor types, including those that are ATP-competitive or allosteric.[9]
Experimental Protocol: Cellular Target Engagement Assay
-
Cell Preparation: HEK293 cells are transiently transfected with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
Plating: Transfected cells are plated into a 96-well or 384-well assay plate and incubated to allow for protein expression.
-
Compound Addition: The this compound analog is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Tracer Addition: The NanoBRET® fluorescent tracer is added to all wells at its predetermined optimal concentration.
-
Substrate Addition: The NanoLuc® substrate is added to initiate the luminescent reaction.
-
Signal Detection: The plate is immediately read on a luminometer capable of simultaneously measuring the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission signals.
-
Data Analysis: The BRET ratio (Acceptor Emission / Donor Emission) is calculated for each well. The data is normalized to controls, and a dose-response curve is plotted to determine the cellular IC50 value.
Caption: On-Target vs. Off-Target Signaling Pathways.
Conclusion: Synthesizing Data for Informed Drug Development
Assessing the kinase selectivity profile of a new chemical series like the this compound analogs is a critical journey in drug discovery. By employing a strategic, tiered approach, researchers can build a comprehensive understanding of a compound's behavior. The process begins with broad, biochemical profiling to map the entire interaction landscape and determine intrinsic binding affinities (Kd). This is followed by essential validation in a cellular context to confirm target engagement under physiological conditions. The convergence of these datasets—strong on-target biochemical affinity, confirmed cellular engagement, and minimal off-target interaction—is the hallmark of a promising lead candidate worthy of advancement into more complex preclinical models. This rigorous, evidence-based approach is paramount to developing safer and more effective targeted therapies.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. assayquant.com [assayquant.com]
- 9. Kinase Target Engagement | Kinase Affinity Assay [promega.kr]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Cell Based Kinase Assays - Luceome Biotechnologies [luceome.com]
- 12. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Proper Disposal of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine, a halogenated heterocyclic compound. By understanding the inherent hazards of this substance and adhering to established best practices, laboratories can ensure the safety of their personnel and minimize their environmental impact.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. This compound (CAS No. 35691-20-4) is classified with the following hazards[1]:
-
Harmful if swallowed (Acute toxicity, oral - Category 4) [1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2) [1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2) [1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation) [1]
The presence of a chlorinated pyrimidine ring structure places this compound in the category of halogenated organic waste. Improper disposal of such chemicals can lead to the formation of persistent and toxic environmental pollutants. Therefore, dilution and drain disposal are strictly prohibited. The primary route for the ultimate disposal of this compound is high-temperature incineration at a licensed hazardous waste facility[2][3][4].
Personal Protective Equipment (PPE): The First Line of Defense
Given the irritant nature of this compound, the use of appropriate personal protective equipment is mandatory during all handling and disposal procedures.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile rubber, double-gloved if handling larger quantities. | Protects against skin contact and irritation[5]. |
| Eye Protection | ANSI-approved chemical splash goggles. | Prevents eye irritation from splashes or dust[6]. |
| Lab Coat | Fully buttoned, preferably chemical-resistant. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | Avoids inhalation of dust or vapors, preventing respiratory irritation[7]. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing this compound.
Step 1: Waste Segregation
The cardinal rule of chemical waste management is proper segregation. Halogenated organic waste must be collected separately from non-halogenated waste streams to ensure proper treatment and to avoid increased disposal costs[8][9][10].
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Causality: Mixing halogenated and non-halogenated waste complicates the disposal process, as the entire mixture must be treated as halogenated waste, which is typically more expensive to incinerate[9].
Step 2: Container Selection and Labeling
The integrity of the waste container is crucial to prevent leaks and spills.
-
Action: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, threaded cap[5]. The original product container can be used if it is in good condition.
-
Action: Affix a hazardous waste tag to the container before adding the first drop of waste[8]. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" (and any other components in the waste stream)
-
The approximate concentration of each component
-
The relevant hazard pictograms (e.g., irritant, harmful)
-
The date of accumulation
-
Step 3: Waste Accumulation
-
Action: Collect all waste containing this compound, including contaminated solids (e.g., weighing paper, gloves, silica gel), in the designated "Halogenated Organic Waste" container.
-
Action: Keep the waste container closed at all times, except when actively adding waste[8].
-
Action: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials and in a location that minimizes the risk of spills[7].
Step 4: Disposal of Empty Containers
Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.
-
Action: Triple rinse the empty container with a suitable solvent (e.g., acetone, methanol). Collect the rinsate as halogenated hazardous waste[9].
-
Action: After triple rinsing, deface or remove the original label, and dispose of the container as non-hazardous solid waste, in accordance with your institution's policies[9].
Step 5: Arranging for Pickup and Disposal
-
Action: Once the waste container is full (no more than 90% capacity to allow for expansion), or if it has been in accumulation for the maximum time allowed by your institution (typically 6-12 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[8][9].
-
Causality: Professional hazardous waste handlers are equipped to transport and dispose of the chemical in compliance with all local, state, and federal regulations, including the Resource Conservation and Recovery Act (RCRA) in the United States.
EPA Waste Classification
For regulatory purposes, chemical waste must be classified with the appropriate EPA hazardous waste codes. While the specific code may be determined by your institution's EHS department, understanding the likely classification is important.
As a discarded, unused commercial chemical product, this compound would likely be classified under the U-list of hazardous wastes if it meets the criteria for toxicity, which it does based on its hazard classifications. However, since it is not explicitly listed by name, it would more broadly fall under a characteristic waste code if it exhibits ignitability, corrosivity, reactivity, or toxicity. Given its known hazards, it is likely to be classified based on its characteristics.
If it is part of a spent solvent mixture, it could fall under the F-codes for wastes from non-specific sources . For example, if mixed with other halogenated solvents used for degreasing, it could be part of the F001 waste stream[11].
It is crucial to consult with your institution's EHS department for the definitive waste code assignment.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of flammable solvents.
-
Carefully collect the absorbent material and contaminated debris into a sealed, labeled container for disposal as halogenated hazardous waste[5].
-
Clean the spill area with a suitable solvent and then soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's EHS or emergency response team immediately.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
Disposal Workflow Diagram
References
- 1. This compound | C8H10ClN3 | CID 10773821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. zerowasteeurope.eu [zerowasteeurope.eu]
- 3. toolkit.pops.int [toolkit.pops.int]
- 4. esemag.com [esemag.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. vumc.org [vumc.org]
- 10. Auckland Microfab [microfab.auckland.ac.nz]
- 11. rcrainfo.epa.gov [rcrainfo.epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
